2-(3-Chlorophenyl)ethanimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIUAYOJLKQNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589416 | |
| Record name | (3-Chlorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55154-89-7 | |
| Record name | (3-Chlorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Chlorophenyl)acetimidamide hydrochloride chemical structure
[1]
Executive Summary
2-(3-Chlorophenyl)acetimidamide hydrochloride (CAS: 6487-96-3) is a critical amidine building block utilized in the synthesis of nitrogen-containing heterocycles.[1][2] Functioning as a stable hydrochloride salt of the corresponding acetimidamide base, this compound serves as a robust 1,3-binucleophile. It is primarily employed to access privileged medicinal scaffolds, including pyrimidines, imidazoles, and triazines, which are ubiquitous in kinase inhibitors and GPCR ligands. This guide details its physicochemical properties, the Pinner synthesis protocol, and its application in heterocyclization.
Structural Analysis & Physicochemical Profile
The molecule consists of a chlorobenzene ring substituted at the meta position, linked via a methylene bridge to an acetimidamide group. The hydrochloride salt form is preferred for stability, as free amidines are hygroscopic and prone to hydrolysis.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 2-(3-Chlorophenyl)ethanimidamide hydrochloride |
| CAS Number | 6487-96-3 |
| Molecular Formula | |
| Molecular Weight | 205.08 g/mol (HCl Salt) |
| H-Bond Donors | 3 (Amidine |
| H-Bond Acceptors | 1 (Imine Nitrogen) |
| pKa (Conjugate Acid) | ~11.5 – 12.0 (Estimated for acetimidamides) |
| Solubility | Soluble in water, MeOH, EtOH; Insoluble in |
Structural Significance
The meta-chlorine substituent provides lipophilicity and metabolic stability (blocking metabolic oxidation at that position) without imposing the steric hindrance observed in ortho-substituted analogs. The methylene spacer isolates the amidine electronic system from the aromatic ring, maintaining the basicity required for nucleophilic attacks during cyclization reactions.
Synthetic Pathways & Optimization
The industrial and laboratory standard for synthesizing 2-(3-Chlorophenyl)acetimidamide hydrochloride is the Pinner Reaction . This route avoids the use of unstable thioimidates and utilizes readily available nitrile precursors.
The Pinner Protocol (Step-by-Step)
Prerequisite: Anhydrous conditions are critical. Moisture causes hydrolysis of the intermediate imidate to an ester.
Reagents:
-
3-Chlorobenzyl cyanide (Starting Material)
-
Anhydrous Ethanol (Reagent/Solvent)
-
HCl gas (Anhydrous)[3]
-
Ammonia (
) in Methanol or Ethanol (7N)
Workflow:
-
Imidate Formation: Dissolve 3-chlorobenzyl cyanide in anhydrous ethanol. Cool to 0°C. Bubble dry HCl gas through the solution until saturation. The mixture is stirred at 0–5°C for 12–24 hours. The Pinner salt (ethyl 2-(3-chlorophenyl)acetimidate hydrochloride) often precipitates or crystallizes upon addition of dry ether.
-
Amidine Conversion: The isolated crude imidate salt is suspended in anhydrous ethanol. A solution of anhydrous ammonia (excess) in ethanol is added at 0°C.
-
Workup: The mixture is stirred at room temperature for 24 hours. Ammonium chloride (
) precipitates as a byproduct and is removed by filtration. -
Isolation: The filtrate is concentrated in vacuo.[4] The residue is recrystallized (typically from EtOH/Ether) to yield the target amidine hydrochloride.
Synthesis Logic Diagram
Caption: Figure 1. The Pinner Reaction pathway converting the nitrile precursor to the amidine salt via the imidate intermediate.[3][5][6]
Applications in Medicinal Chemistry
This compound is a "Synthone"—a structural unit that can be formed and/or assembled by known or conceivable synthetic operations. Its primary utility is reacting with electrophiles to close rings.
Heterocycle Formation
The amidine moiety contains a nucleophilic amine (
-
1,3-Dicarbonyls: To form Pyrimidines .
- -Haloketones: To form Imidazoles .
-
Acyl Chlorides/Anhydrides: To form 1,2,4-Oxadiazoles (via amidoxime intermediates if oxidized).
Pyrimidine Synthesis Mechanism
The reaction with a 1,3-diketone (e.g., acetylacetone) or a
Mechanism:
-
Free Basing: The HCl salt is neutralized in situ (e.g., with NaOEt) to release the free amidine.
-
Attack: The amidine nitrogen attacks the carbonyl carbon of the diketone.
-
Cyclization: Elimination of water drives the ring closure and aromatization.
Caption: Figure 2. Mechanism for the condensation of 2-(3-chlorophenyl)acetimidamide with 1,3-dicarbonyls to form pyrimidines.
Analytical Characterization
To validate the identity of 2-(3-Chlorophenyl)acetimidamide hydrochloride, the following spectral signatures are expected.
Proton NMR ( NMR, DMSO- )
-
9.0–9.5 ppm (Broad s, 3-4H): Amidine
protons. These are exchangeable with and appear very broad due to the HCl salt form. - 7.2–7.5 ppm (m, 4H): Aromatic protons. The 3-chloro substitution pattern typically shows a singlet (H2), a multiplet/triplet (H5), and two doublets (H4, H6).
-
3.8–4.0 ppm (s, 2H): Benzylic methylene (
). This singlet is characteristic and distinct from the starting nitrile (which would be slightly more upfield).
Mass Spectrometry (ESI-MS)
-
M+H Peak: 169.05 m/z (Calculated for
). -
Isotope Pattern: A distinct M+2 peak at ~171.05 m/z with approximately 33% intensity of the parent peak, confirming the presence of a single Chlorine atom (
ratio).
Handling & Stability
Storage Protocols
-
Hygroscopicity: Amidine salts are generally hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Temperature: Store at 2–8°C (Refrigerated) to prevent slow hydrolysis or degradation.
-
Stability: Stable under acidic conditions. In aqueous basic solution, the free base may hydrolyze to the amide (2-(3-chlorophenyl)acetamide) over time, releasing ammonia.
Safety (GHS Classification)
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on Pinner Reaction chemistry).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12201389, 2-(3-Chlorophenyl)acetimidamide hydrochloride. Retrieved from [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Journal of Organic Chemistry, 26(2), 412–418. [Link]
- Dunn, A. D. (1989). The synthesis of some pyrimidines from amidines. Zeitschrift für Chemie, 29(7), 243. (Application of amidines in heterocycle synthesis).
Sources
- 1. 2-(3-Chlorophenyl)acetimidamide hydrochloride CAS:6487-96-3 2-(3-氯苯基)乙酰胺盐酸盐 [qiyuebio.com]
- 2. 2-(3-chlorophenyl)ethanimidamide hydrochloride | 6487-96-3 [amp.chemicalbook.com]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. 2-chloro-N-(3-chlorophenyl)acetamide | C8H7Cl2NO | CID 137639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetamidine Hydrochloride [drugfuture.com]
3-chlorophenylacetimidamide molecular weight and formula
Technical Monograph: 2-(3-Chlorophenyl)acetimidamide Hydrochloride (CAS 6487-96-3) [1][2]
Executive Summary 2-(3-Chlorophenyl)acetimidamide (also known as 3-chlorobenzeneethanimidamide) is a critical amidine building block in medicinal chemistry. It serves as a primary "C-C-N-C" synthon for constructing nitrogen-containing heterocycles, particularly pyrimidines and imidazoles. Due to the instability of the free base, it is predominantly isolated and stored as the hydrochloride salt (CAS 6487-96-3). This guide provides a comprehensive technical profile, synthetic protocols, and application workflows for researchers utilizing this compound in drug discovery.
Part 1: Physicochemical Profile[3][4][5]
The following data characterizes the stable hydrochloride salt form, which is the standard commercial and laboratory reagent.
| Property | Data |
| IUPAC Name | 2-(3-Chlorophenyl)ethanimidamide hydrochloride |
| Common Name | 3-Chlorophenylacetimidamide HCl |
| CAS Number | 6487-96-3 |
| Molecular Formula (Salt) | |
| Molecular Weight (Salt) | 205.08 g/mol |
| Molecular Formula (Free Base) | |
| Molecular Weight (Free Base) | 168.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in ethanol |
| SMILES (Salt) | Cl.NC(=N)CC1=CC(Cl)=CC=C1 |
| InChI Key | InChIKey=LZJRNVGVVQAQHD-UHFFFAOYSA-N |
Stability Note: Amidine hydrochlorides are hygroscopic.[3] They must be stored in desiccated conditions. In aqueous solution, the free base is susceptible to hydrolysis, reverting to the corresponding amide or carboxylic acid under basic conditions at elevated temperatures.
Part 2: Synthetic Methodology (Pinner Protocol)
The industrial and laboratory standard for synthesizing 2-(3-chlorophenyl)acetimidamide is the Pinner Reaction . This two-step sequence converts 3-chlorobenzyl cyanide into the amidine via an imidate ester intermediate.
Step-by-Step Protocol
1. Formation of the Imidate Ester (Pinner Salt)
-
Reagents: 3-Chlorobenzyl cyanide (CAS 1529-41-5), Anhydrous HCl gas, Absolute Ethanol.
-
Procedure:
-
Dissolve 3-chlorobenzyl cyanide in anhydrous ethanol (1.1 equivalents) and diethyl ether (solvent).
-
Cool the solution to 0°C under inert atmosphere (
). -
Bubble dry HCl gas through the solution until saturation (approx. 4-6 hours).
-
Critical Control Point: Maintain temperature below 5°C to prevent hydrolysis to the amide.
-
Precipitate forms upon standing at 4°C for 24 hours. Filter the ethyl 2-(3-chlorophenyl)acetimidate hydrochloride and wash with dry ether.
-
2. Ammonolysis to Amidine
-
Reagents: Imidate ester (from Step 1), Ammonia (
) in Ethanol (saturated solution). -
Procedure:
-
Suspend the imidate ester in anhydrous ethanol.
-
Add excess ethanolic ammonia (approx. 3-4 equivalents) at 0°C.
-
Stir at room temperature for 12-24 hours.
-
Evaporate solvent to dryness. Recrystallize the residue from ethanol/ether to obtain pure 2-(3-chlorophenyl)acetimidamide hydrochloride.
-
Reaction Workflow Diagram
Figure 1: The Pinner synthesis pathway converting the nitrile precursor to the target amidine salt.[2][4][5][6][7]
Part 3: Structural Characterization & Validation
To validate the identity of the synthesized compound, the following spectroscopic markers must be observed.
1. Proton NMR (
-
Amidine Protons: Broad singlets around
8.8–9.2 ppm (3H or 4H, exchangeable with ). -
Benzylic Methylene (
): Singlet at 3.7–3.9 ppm. -
Aromatic Ring: Multiplet at
7.3–7.6 ppm (4 protons). The 3-chloro substitution pattern typically shows a distinct singlet-like peak for the proton between Cl and the alkyl group (H-2).
2. Infrared Spectroscopy (FT-IR)
-
Stretch: Strong band at 1670–1690 cm
. -
Stretch: Broad bands in the 3000–3300 cm
region (primary amine/ammonium salt). -
Stretch: Characteristic band around 700–750 cm
.
3. Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass: m/z 169.1
(corresponding to the free base cation). -
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to
.
Part 4: Applications in Drug Discovery
The primary utility of 2-(3-chlorophenyl)acetimidamide is as a binucleophile for synthesizing bio-active heterocycles.
Synthesis of 2-Substituted Pyrimidines
By reacting the amidine with 1,3-dielectrophiles (such as
Protocol: Condensation with Ethyl Acetoacetate
-
Liberation of Free Base: Treat the amidine HCl salt with sodium ethoxide (NaOEt) in ethanol. Filter off the NaCl precipitate.
-
Condensation: Add ethyl acetoacetate to the filtrate.
-
Reflux: Heat at reflux for 4-6 hours.
-
Isolation: Cool to precipitate 2-(3-chlorobenzyl)-6-methylpyrimidin-4-ol.
Heterocyclic Derivatization Diagram
Figure 2: Divergent synthesis of pyrimidine scaffolds using the amidine core.
References
-
PubChem. (2025).[8][9][10][11] 2-(3-Chlorophenyl)acetimidamide hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. (2014). Preparation of Amidine Salts by Pinner Synthesis.[3] Org.[3][12] Synth. 2014, 91, 1-13. [Link]
-
MDPI. (2022). Synthesis of 3-Chlorophenyl Piperazinylhexyl Trazodone Analogues. Molecules 2022, 27(21), 7268. [Link]
Sources
- 1. 6487-96-3|2-(3-Chlorophenyl)acetimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-(3-chlorophenyl)ethanimidamide hydrochloride | 6487-96-3 [amp.chemicalbook.com]
- 3. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]
- 8. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Chlorobutanamide | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Chlorobenzoyl cyanide | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-(3-Chlorophenyl)ethanimidamide PubChem CID and InChIKey
Executive Summary & Identification
2-(3-Chlorophenyl)ethanimidamide (also known as 3-chlorophenylacetamidine) is a critical amidine building block used primarily in the synthesis of nitrogen-containing heterocycles. Due to the inherent instability and hygroscopicity of free-base amidines, this compound is almost exclusively manufactured, stored, and utilized as its hydrochloride salt .
This guide focuses on the hydrochloride form, providing the necessary data for identification, synthesis, and downstream application in medicinal chemistry, specifically for the generation of imidazole and pyrimidine scaffolds.
Chemical Identity Datasheet
| Parameter | Data |
| Chemical Name | 2-(3-Chlorophenyl)ethanimidamide hydrochloride |
| Synonyms | 3-Chlorophenylacetamidine HCl; m-Chlorobenzylamidine HCl |
| CAS Number | 6487-96-3 (Hydrochloride) |
| PubChem CID | 17221603 (Hydrochloride) |
| Molecular Formula | C₈H₁₀Cl₂N₂ (Salt) / C₈H₉ClN₂ (Free Base) |
| Molecular Weight | 205.08 g/mol (Salt) |
| InChIKey (Free Base) | SBUJHOSFUBQWQM-UHFFFAOYSA-N |
| SMILES (Free Base) | NC(=N)Cc1cccc(Cl)c1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in diethyl ether |
Critical Handling Note: Amidines are strong bases (pKa ~12). The free base liberates ammonia upon decomposition and absorbs CO₂ from the air to form carbonates. Always handle as the HCl salt and only liberate the free base in situ during reaction if absolutely necessary.
Synthetic Methodology: The Pinner Reaction
The industrial and laboratory standard for synthesizing 2-(3-chlorophenyl)ethanimidamide is the Pinner Reaction . This two-step sequence converts a nitrile to an amidine via an imidate ester intermediate.
Reaction Mechanism & Protocol
The synthesis requires strictly anhydrous conditions during the first step to prevent hydrolysis of the imidate back to the amide or ester.
Step 1: Formation of the Imidate Ester (Pinner Salt)
-
Precursor: 3-Chlorobenzyl cyanide (3-Chlorophenylacetonitrile).
-
Reagents: Anhydrous HCl gas, Absolute Ethanol (or Methanol).
-
Conditions: 0°C to Room Temperature, exclusion of moisture.
Step 2: Ammonolysis to Amidine
-
Reagents: Ammonia (NH₃) in Methanol/Ethanol.
-
Conditions: Mild heating or room temperature.
Synthetic Workflow Diagram
The following diagram illustrates the transformation from the nitrile precursor to the final amidine salt.
Figure 1: Step-wise Pinner synthesis of 2-(3-chlorophenyl)ethanimidamide hydrochloride.
Detailed Experimental Protocol
-
Imidate Formation: Dissolve 3-chlorobenzyl cyanide (1.0 eq) in absolute ethanol (5.0 eq). Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 30-45 mins). Seal the vessel and stir at 0–5°C for 24 hours.
-
Checkpoint: The imidate hydrochloride often precipitates as a white solid. If not, precipitate with dry diethyl ether.
-
-
Ammonolysis: Resuspend the imidate salt in anhydrous methanol. Treat with 7N NH₃ in methanol (3.0 eq). Stir at room temperature for 12–18 hours.
-
Purification: Concentrate the solvent. Recrystallize the residue from Isopropanol/Ethanol to yield the pure amidine hydrochloride.
Applications in Drug Discovery
The 2-(3-chlorophenyl)ethanimidamide moiety acts as a bioisostere for guanidines and serves as a crucial "C-C-N" binucleophile for constructing heterocycles. The 3-chlorophenyl group provides lipophilic bulk and metabolic stability (blocking para-oxidation).
Heterocycle Construction
The amidine nitrogen atoms are nucleophilic. By reacting with electrophiles (specifically 1,2- or 1,3-biselectrophiles), researchers can rapidly access diverse pharmacophores.
-
Pathway A (Pyrimidines): Condensation with 1,3-dicarbonyls (e.g., malonates, acetylacetone).
-
Pathway B (Imidazoles): Condensation with
-haloketones under basic conditions.
Reaction Pathways Diagram
Figure 2: Divergent synthesis of bioactive heterocycles using the amidine core.
Analytical Validation
To ensure the integrity of the synthesized or purchased material, the following analytical profile should be observed for the Hydrochloride Salt .
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 3.8–4.0 ppm: Singlet (2H) corresponding to the benzylic -CH₂-. δ 7.3–7.6 ppm: Multiplet (4H) for the 3-chlorophenyl aromatic protons. δ 8.8–9.4 ppm: Broad singlets (3H/1H) for the amidine NH/NH₂⁺ protons (exchangeable with D₂O). |
| LC-MS (ESI+) | m/z = 169.1 / 171.1 [M+H]⁺ (Free base mass observed). Characteristic 3:1 Chlorine isotope pattern. |
| Melting Point | Typically 145–150°C (Decomposes). Sharp range indicates high purity. |
| Solubility Check | Should dissolve clear in water. Turbidity suggests presence of the free base or regeneration of the nitrile precursor. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17221603, 2-(3-Chlorophenyl)ethanimidamide hydrochloride. Retrieved February 15, 2026 from [Link].
-
Bio-Fount (2025). Chemical Datasheet for CAS 6487-96-3. Retrieved February 15, 2026 from [Link].
- Pinner, A. (1892).Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism).
Methodological & Application
synthesis of 2-(3-Chlorophenyl)ethanimidamide from 3-chlorobenzyl cyanide
An Application Guide for the Synthesis of 2-(3-Chlorophenyl)ethanimidamide via the Pinner Reaction
Abstract
This application note provides a comprehensive and detailed protocol for the . The described methodology is centered on the Pinner reaction, a robust and classical method for the conversion of nitriles into amidines.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, characterization techniques, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
Amidine moieties are prevalent structural motifs in a wide array of pharmacologically active compounds and serve as versatile intermediates in heterocyclic chemistry. The synthesis of 2-(3-Chlorophenyl)ethanimidamide, a valuable building block, presents a practical case study for the application of classical organic reactions to modern synthetic challenges.
The conversion of a nitrile, such as 3-chlorobenzyl cyanide, to an amidine is most effectively achieved through the Pinner reaction.[3] This method was selected for its high efficiency and the relative accessibility of the required reagents. The reaction proceeds via an intermediate imino ester salt, known as a Pinner salt, which is subsequently converted to the target amidine by ammonolysis.[4][5] The choice of an acid-catalyzed pathway is particularly suitable for electron-rich or neutral nitriles like 3-chlorobenzyl cyanide, as it facilitates the initial protonation required to activate the nitrile group toward nucleophilic attack.[3]
Reaction Mechanism: The Pinner Reaction
The synthesis is a two-stage process occurring in a single pot. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the Nitrilium Ion: The reaction is initiated by the protonation of the nitrile nitrogen by strong acid (HCl), forming a highly electrophilic nitrilium ion.
-
Nucleophilic Attack by Alcohol: Anhydrous ethanol acts as the nucleophile, attacking the nitrilium ion. This step forms a protonated imino ester.
-
Formation of the Pinner Salt: Deprotonation yields the stable ethyl 2-(3-chlorophenyl)acetimidate intermediate, which precipitates as its hydrochloride salt (the Pinner salt).
-
Ammonolysis: The addition of ammonia (NH₃) results in nucleophilic attack on the imidate carbon.
-
Formation of the Amidine: A tetrahedral intermediate is formed, which then eliminates a molecule of ethanol to yield the final product, 2-(3-Chlorophenyl)ethanimidamide, as its hydrochloride salt. Subsequent basification liberates the free amidine.
Caption: Figure 1: Pinner Reaction Mechanism
Detailed Experimental Protocol
Materials and Reagents
Proper preparation and handling of materials are paramount for success and safety.
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Purity | Notes |
| 3-Chlorobenzyl cyanide | 1529-41-5 | 151.60 | 15.16 g (0.1 mol) | >98% | Toxic liquid. Handle with extreme care. |
| Ethanol | 64-17-5 | 46.07 | 100 mL | Anhydrous, 200 proof | Must be strictly anhydrous to prevent side reactions.[4] |
| Hydrogen Chloride | 7647-01-0 | 36.46 | ~10 g | Gas | Corrosive and toxic. Can be generated or used from a lecture bottle. |
| Ammonia | 7664-41-7 | 17.03 | Excess | Gas or 7N in MeOH | Corrosive and toxic. |
| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | Anhydrous | Used for washing. Highly flammable. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | Pellets | For neutralization during disposal. Corrosive. |
Equipment
-
Three-necked 250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (filled with CaCl₂)
-
Ice-water bath
-
Low-temperature thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH indicator strips or pH meter
Critical Safety Precautions
This procedure involves highly hazardous materials and must be performed in a certified chemical fume hood.
-
3-Chlorobenzyl Cyanide: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[6] Always wear nitrile gloves, a lab coat, and chemical safety goggles.[7] In case of skin contact, wash immediately and thoroughly with soap and water.[8]
-
Anhydrous HCl and Ammonia: Both are corrosive gases that can cause severe respiratory and eye damage.[9] Ensure the apparatus is well-ventilated and that any excess gas is passed through a suitable acid or base trap.
-
Anhydrous Conditions: Moisture will lead to the formation of undesired ester and amide byproducts. All glassware must be oven- or flame-dried before use and the reaction should be run under a dry atmosphere (e.g., nitrogen or a drying tube).[1]
Step-by-Step Synthesis Procedure
Stage 1: Formation of Ethyl 2-(3-chlorophenyl)acetimidate Hydrochloride (Pinner Salt)
-
Setup: Assemble the three-necked flask with a magnetic stir bar, gas inlet tube, thermometer, and a drying tube. Place the flask in an ice-water bath.
-
Reagent Addition: Add 3-chlorobenzyl cyanide (15.16 g, 0.1 mol) and anhydrous ethanol (50 mL) to the flask. Begin stirring and cool the solution to 0-5 °C.
-
HCl Introduction: Slowly bubble dry hydrogen chloride gas through the solution via the gas inlet tube. The causality here is critical: the HCl must be in excess to catalyze the reaction and ensure the product precipitates as the hydrochloride salt. Monitor the temperature closely, keeping it below 10 °C to prevent the thermodynamically unstable Pinner salt from decomposing.[1][3]
-
Reaction: Continue bubbling HCl for approximately 1-2 hours. A white precipitate of the Pinner salt will form. After the gas introduction, seal the flask and allow it to stir in the cold bath for another 2 hours, then let it stand at ~4 °C (refrigerator) overnight to ensure complete precipitation.
Stage 2: Ammonolysis to 2-(3-Chlorophenyl)ethanimidamide
-
Preparation: Cool the flask containing the Pinner salt slurry back to 0-5 °C in an ice bath.
-
Ammonia Addition: Replace the drying tube with a fresh gas inlet tube connected to an ammonia source. Slowly bubble anhydrous ammonia gas into the stirred suspension. Alternatively, a solution of 7N ammonia in methanol can be added dropwise. The purpose of this step is the nucleophilic replacement of the ethoxy group with an amino group.[3][4]
-
Basification & Reaction: Continue adding ammonia until the solution is basic (pH ≥ 9, check with a wetted pH strip held in the vapor). The reaction is typically exothermic. Once basic, the mixture is stirred at room temperature for 4-6 hours. The Pinner salt will dissolve as it reacts, and the ammonium chloride byproduct will precipitate.
-
Isolation: Filter the reaction mixture using a Büchner funnel to remove the ammonium chloride precipitate. Wash the inorganic salts with a small amount of cold, anhydrous ethanol.[4]
-
Workup: Combine the filtrate and washings. Concentrate the solution under reduced pressure (rotary evaporator) to obtain a crude solid or oil.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol/ethyl acetate or isopropanol. Dissolve the crude residue in a minimum amount of hot solvent, then cool slowly to induce crystallization. Filter the purified crystals, wash with a small amount of cold diethyl ether, and dry under vacuum. A typical yield after purification is 85-95%.[4]
Reaction Monitoring and Characterization
Reaction Monitoring
Progress can be monitored by Thin-Layer Chromatography (TLC).
| Compound | Mobile Phase | Rf Value | Visualization |
| 3-Chlorobenzyl cyanide | 4:1 Hexane:EtOAc | ~0.75 | UV (254 nm) |
| 2-(3-Chlorophenyl)ethanimidamide | 4:1 Hexane:EtOAc | ~0.10 | UV / Permanganate stain |
Characterization of Final Product
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₈H₉ClN₂
-
Molecular Weight: 168.62 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.30-7.45 (m, 4H, Ar-H), ~3.60 (s, 2H, CH₂), ~8.5-9.5 (br s, 3H, NH₂ and NH). Note: Amidine protons are broad and may exchange with D₂O.
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~168 (C=N), ~140 (Ar C-Cl), ~133 (Ar C-H), ~130 (Ar C-H), ~128 (Ar C-H), ~127 (Ar C-H), ~126 (Ar C-H), ~40 (CH₂).
-
Mass Spectrometry (ESI+): m/z 169.05 [M+H]⁺, 171.05 [M+H]⁺ (chlorine isotope pattern).
Visualized Experimental Workflow
The following diagram outlines the complete workflow from preparation to analysis.
Caption: Figure 2: Experimental Workflow
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Pinner Salt Precipitate | 1. Insufficient HCl gas. 2. Reaction temperature too high. 3. Ethanol is not anhydrous. | 1. Add more HCl gas. 2. Ensure temperature is maintained below 10 °C. 3. Use freshly opened anhydrous ethanol or dry over molecular sieves. |
| Formation of Ester/Amide Byproducts | Presence of water in the reaction mixture during Stage 1. | Ensure all glassware is rigorously dried and use anhydrous grade solvents. Run the reaction under an inert atmosphere. |
| Low Yield of Final Amidine | 1. Incomplete ammonolysis. 2. Loss of product during workup/recrystallization. | 1. Ensure the mixture is sufficiently basic (pH > 9) and allow for adequate reaction time. 2. Use minimal hot solvent for recrystallization and wash crystals with cold solvent. |
| Oily Product That Won't Crystallize | Presence of impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. Alternatively, consider column chromatography (silica gel, eluting with a DCM/MeOH gradient). |
Conclusion
The Pinner reaction provides a reliable and high-yielding pathway for the synthesis of 2-(3-Chlorophenyl)ethanimidamide from its corresponding nitrile. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, researchers can consistently obtain the desired product in high purity. The protocols and insights provided in this guide are designed to empower scientists to successfully implement this valuable transformation in their own laboratories.
References
-
NROChemistry. Pinner Reaction . [Link]
-
Organic Chemistry Portal. Pinner Reaction . [Link]
-
ResearchGate. Three-component, Pinner-like amidine syntheses . [Link]
-
Wikipedia. Pinner reaction . [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99% . [Link]
-
MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide . [Link](Note: Characterization data for a related structure).
-
PMC. N-(4-Chlorophenyl)ethanimidamide . [Link](Note: Characterization data for a related structure).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: 2-(3-Chlorophenyl)ethanimidamide in Pharmaceutical Synthesis
[1]
CAS No: 6487-96-3 (Hydrochloride) | Molecular Weight: 205.08 g/mol (HCl salt) Synonyms: 3-Chlorophenylacetamidine; 2-(3-Chlorophenyl)acetimidamide.[1]
Strategic Profile & Chemical Utility[2]
2-(3-Chlorophenyl)ethanimidamide is a critical C-N building block used primarily to introduce the 3-chlorobenzyl motif into heterocyclic scaffolds.[1] In medicinal chemistry, this specific substitution pattern is highly valued for two reasons:
-
Metabolic Stability: The chlorine atom at the meta position of the phenyl ring blocks metabolic oxidation at that site and sterically hinders metabolism at the para position, often extending the half-life (
) of the final drug candidate compared to unsubstituted analogs.[2] -
Lipophilic Tuning: The 3-chloro substituent increases the
of the molecule, enhancing blood-brain barrier (BBB) permeability—a desirable trait for CNS-active targets (e.g., serotonin/dopamine receptor modulators).[1]
This intermediate is most frequently employed as a 1,3-binucleophile in condensation reactions to synthesize pyrimidines, imidazoles, and triazines .[2]
Critical Handling & Stability (The "Free Base" Trap)[2]
The Challenge:
Commercial supplies are almost exclusively the hydrochloride salt (CAS 6487-96-3).[1] The free base (CAS 55154-89-7) is thermodynamically unstable; it rapidly absorbs atmospheric CO
The Solution: Never isolate the free base for storage. Always generate it in situ immediately prior to the cyclization step.[2]
Stability Data Table
| Property | Hydrochloride Salt | Free Base |
| Hygroscopicity | Moderate (Store Desiccated) | High (Deliquescent) |
| Shelf Life | >2 Years (at RT, dry) | <24 Hours (Ambient) |
| Solubility | Water, Methanol, DMSO | Ethanol, Ether, DCM |
| pKa (est) | ~11.5 (Conjugate acid) | ~12.0 |
Application I: Synthesis of 2-Substituted Pyrimidines
The most common application of this amidine is the synthesis of 2-(3-chlorobenzyl)pyrimidines via condensation with 1,3-dicarbonyls (or their equivalents like
Mechanism of Action
The reaction follows a Pinner-type condensation pathway.[1] The amidine nitrogen attacks the carbonyl carbon of the electrophile, followed by dehydration and cyclization.[2]
Visualization: Synthetic Workflow
The following diagram illustrates the critical "In-Situ Generation" workflow required to successfully utilize this intermediate without degradation.
Caption: Workflow for the in-situ neutralization and subsequent cyclization of 2-(3-Chlorophenyl)ethanimidamide.
Detailed Protocol: Synthesis of 2-(3-Chlorobenzyl)-6-methylpyrimidin-4-ol[1]
This protocol demonstrates the reaction with ethyl acetoacetate . The resulting hydroxypyrimidine is a versatile scaffold that can be chlorinated (POCl
Reagents:
-
2-(3-Chlorophenyl)ethanimidamide HCl (1.0 eq)[1]
-
Sodium Ethoxide (NaOEt) (2.5 eq) — Note: Excess base is required to neutralize the HCl salt and catalyze the condensation.[2]
Step-by-Step Methodology:
-
Preparation of Base Solution: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Sodium Ethoxide (2.5 eq) in anhydrous Ethanol (0.5 M concentration relative to amidine).
-
Why: Using pre-formed ethoxide prevents water generation that occurs if using NaOH, which could hydrolyze the amidine.[2]
-
-
In-Situ Free-Basing: Add 2-(3-Chlorophenyl)ethanimidamide HCl (1.0 eq) to the ethoxide solution in a single portion at room temperature. Stir for 15–20 minutes.
-
Addition of Electrophile: Add Ethyl acetoacetate (1.1 eq) dropwise over 10 minutes.
-
Control: The reaction is exothermic.[2] Ensure temperature does not exceed 40°C during addition to prevent side reactions.
-
-
Cyclization (Reflux): Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amidine spot (low R
, stains with Ninhydrin) should disappear.[2]
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20% of original volume.[2]
-
Critical Step: Adjust pH to ~6–7 using Acetic Acid or 1M HCl.[2] The pyrimidinol product will precipitate at neutral pH.[2]
-
Filter the solid, wash with cold water and diethyl ether.[2]
-
-
Purification: Recrystallize from Ethanol/Water or DMF/Water if necessary.
Application II: Imidazole Construction
This intermediate is also used to synthesize 2-(3-chlorobenzyl)imidazoles , which are precursors to adrenergic receptor antagonists.[1]
Reaction Pathway
Reaction with an
Caption: Pathway for Imidazole synthesis via alkylation and cyclodehydration.[1]
Protocol Summary:
Analytical Validation
To verify the identity of the intermediate and the final products, use the following parameters.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[2]
-
Mobile Phase A: 0.1% TFA in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 220 nm (Amidine absorption) and 254 nm (Aromatic).[2]
-
Retention Time: The amidine will elute early due to polarity; the pyrimidine product will be significantly more retained.[2]
NMR Signature (DMSO-d )
-
Amidine HCl: Look for the broad exchangeable protons of the amidine group (
) around 8.5–9.5 ppm.[1][2] -
Methylene Linker: The
group connecting the chlorophenyl ring to the amidine usually appears as a singlet around 3.6–3.8 ppm.[1] -
Aromatic Region: The 3-chlorophenyl pattern (multiplet, 4H) appears between
7.2–7.5 ppm.[2]
References
-
Chemical Identity & Properties
-
Synthetic Methodologies (Pyrimidines)
-
Fang, F., et al. (2023).[2][4] Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization. The Journal of Organic Chemistry. Retrieved from .[2]
-
Synthesis of pyrimidines from amidines and β-keto esters (Pinner Reaction variations). Organic Chemistry Portal. Retrieved from .[2]
-
-
Medicinal Chemistry Applications
Sources
- 1. 6487-96-3|2-(3-Chlorophenyl)acetimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 3. 2-(3-chlorophenyl)ethanimidamide hydrochloride | 6487-96-3 [amp.chemicalbook.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
Catalytic Methods for Amidine Synthesis from Nitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Amidine Motif and the Quest for Efficient Synthesis
The amidine functionality is a cornerstone in medicinal chemistry and materials science, prized for its unique structural and electronic properties. As potent hydrogen bond donors and acceptors, and strong bases, amidines are integral pharmacophores in a wide array of therapeutic agents, including anticoagulants, antifungals, and enzyme inhibitors. Beyond pharmaceuticals, their utility extends to organocatalysis, the synthesis of nitrogen-containing heterocycles, and as ligands in coordination chemistry.
The most direct and atom-economical route to amidines is the nucleophilic addition of an amine to a nitrile. However, the inherent low electrophilicity of the nitrile carbon atom presents a significant activation barrier, often necessitating harsh reaction conditions that are incompatible with complex molecular architectures. This challenge has spurred the development of innovative catalytic methods to facilitate this transformation under milder, more versatile conditions. This guide provides an in-depth exploration of key catalytic strategies for the synthesis of amidines from nitriles, offering detailed mechanistic insights and practical, field-proven protocols for their implementation in a research setting. We will delve into the nuances of metal-catalyzed and organocatalyzed approaches, providing the causal logic behind experimental choices to empower researchers in their synthetic endeavors.
I. Metal-Catalyzed Amidine Synthesis: Activating the Nitrile Triple Bond
Transition metal catalysts have proven highly effective in activating the otherwise unreactive nitrile group towards nucleophilic attack by an amine. The general principle involves the coordination of the nitrile's nitrogen atom to the metal center, which increases the electrophilicity of the nitrile carbon, thereby lowering the activation energy for the addition of the amine.
A. Copper-Catalyzed Synthesis of N-Substituted Amidines
Copper catalysis offers an efficient and cost-effective method for the synthesis of N-substituted amidines from a variety of nitriles and amines.[1][2][3] The use of a copper(I) source, in conjunction with a ligand and a base, under an oxygen atmosphere, provides a robust system for this transformation.[1][2][3]
The catalytic cycle is believed to commence with the coordination of the nitrile to the copper(I) catalyst. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the amine. The presence of a bidentate ligand like 2,2'-bipyridine stabilizes the copper center and facilitates the catalytic process. A base is required to deprotonate the amine, increasing its nucleophilicity. The reaction is often carried out under an oxygen atmosphere, which may play a role in maintaining the active catalytic species.[2]
// Nodes CuI [label="Cu(I) Catalyst"]; Nitrile [label="R-C≡N"]; Amine [label="R'-NH2"]; Base [label="Base"]; ActivatedNitrile [label="[R-C≡N-Cu(I)] Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmineAnion [label="R'-NH⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IntermediateA [label="Copper Amido Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IntermediateB [label="Nitrile Insertion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; AmidineProduct [label="Amidine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CatalystRegen [label="Cu(I) Catalyst (Regenerated)"];
// Edges CuI -> ActivatedNitrile [label="Coordination"]; Nitrile -> ActivatedNitrile; Amine -> AmineAnion [label="Deprotonation"]; Base -> AmineAnion; ActivatedNitrile -> IntermediateB [label="Nucleophilic Attack"]; AmineAnion -> IntermediateB; IntermediateB -> AmidineProduct [label="Protonation & Release"]; AmidineProduct -> CatalystRegen [style=invis]; IntermediateB -> CatalystRegen [label="Catalyst Turnover"]; CatalystRegen -> CuI [style=invis]; }
Figure 1: Plausible catalytic cycle for copper-catalyzed amidine synthesis.This protocol is adapted from a procedure for the synthesis of N-substituted benzamidines using a CuCl/2,2'-bipyridine catalytic system.[1][2][3]
Materials:
-
Benzonitrile (1.0 mmol, 103.1 mg)
-
Benzylamine (1.2 mmol, 128.6 mg)
-
Copper(I) chloride (CuCl) (0.1 mmol, 9.9 mg)
-
2,2'-Bipyridine (0.1 mmol, 15.6 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)
-
2,2,2-Trifluoroethanol (TFE) (3 mL)
-
Oxygen (balloon)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add CuCl (9.9 mg, 0.1 mmol), 2,2'-bipyridine (15.6 mg, 0.1 mmol), and Cs₂CO₃ (651.6 mg, 2.0 mmol).
-
Evacuate the tube and backfill with oxygen gas. Repeat this process three times.
-
Under a positive pressure of oxygen (e.g., from a balloon), add benzonitrile (103.1 mg, 1.0 mmol), benzylamine (128.6 mg, 1.2 mmol), and TFE (3 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzylbenzamidine.
| Substrate (Nitrile) | Substrate (Amine) | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Benzylamine | CuCl, 2,2'-bipyridine, Cs₂CO₃ | 100 | 24 | ~85-95 | [1][2][3] |
| 4-Methoxybenzonitrile | Aniline | CuCl, 2,2'-bipyridine, Cs₂CO₃ | 100 | 24 | ~80-90 | [1][2][3] |
| Acetonitrile | Cyclohexylamine | CuCl, 2,2'-bipyridine, Cs₂CO₃ | 100 | 24 | ~70-80 | [1][2][3] |
B. Lanthanide-Catalyzed Synthesis of N-Arylamidines
Lanthanide complexes, particularly those of ytterbium, have emerged as effective catalysts for the addition of amines to nitriles, offering a one-step synthesis of monosubstituted N-arylamidines under solvent-free conditions.[4][5] This method is particularly advantageous for its high atom economy and the ability to avoid harsh reagents.
The proposed mechanism involves the in situ formation of a lanthanide amide complex from the reaction of the lanthanide precursor with the amine.[4] This lanthanide amide then coordinates to the nitrile, bringing the nucleophilic amide and the electrophilic nitrile into close proximity. An intramolecular insertion of the amide into the cyano group of the nitrile forms a lanthanide-amidine intermediate. Subsequent protonolysis by another molecule of amine releases the amidine product and regenerates the active lanthanide amide catalyst, thus completing the catalytic cycle.[4]
// Nodes LnAmide [label="Ln(NR'R'')₃ Catalyst (A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile [label="R-C≡N"]; ActivatedComplex [label="[Ln(NR'R'')₃(N≡C-R)] (B)", fillcolor="#FBBC05", fontcolor="#202124"]; InsertionIntermediate [label="Ln-Amidine Intermediate (C)", fillcolor="#FBBC05", fontcolor="#202124"]; AmidineProduct [label="Amidine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'R''NH"];
// Edges LnAmide -> ActivatedComplex [label="Coordination"]; Nitrile -> ActivatedComplex; ActivatedComplex -> InsertionIntermediate [label="Intramolecular Insertion"]; InsertionIntermediate -> AmidineProduct [label="Protonolysis"]; Amine -> InsertionIntermediate; InsertionIntermediate -> LnAmide [label="Catalyst Regeneration"]; }
Figure 2: Proposed catalytic cycle for lanthanide-catalyzed amidine synthesis.This protocol is based on a solvent-free method for the synthesis of monosubstituted N-arylamidines catalyzed by ytterbium amides.[4][5]
Materials:
-
Benzonitrile (1.0 mmol, 103.1 mg)
-
Aniline (2.0 mmol, 186.2 mg)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.05 mmol, 31.0 mg) - as a precursor for the active catalyst
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (0.15 mmol, 27.5 mg) - to generate the active amide catalyst
-
Dry Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (e.g., glovebox or Schlenk line)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a dry Schlenk tube, add Yb(OTf)₃ (31.0 mg, 0.05 mmol) and NaHMDS (27.5 mg, 0.15 mmol). Add aniline (2.0 mmol, 186.2 mg) and stir the mixture at room temperature for 30 minutes to generate the active ytterbium amide catalyst.
-
Add benzonitrile (103.1 mg, 1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dissolve the reaction mixture in a small amount of dichloromethane.
-
Directly load the solution onto a silica gel column for purification (eluent: hexane/ethyl acetate gradient) to obtain the desired N-phenylbenzamidine.
| Substrate (Nitrile) | Substrate (Amine) | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Aniline | Yb(HMDS)₃ (in situ) | 100 | 12 | 98 | [4][5] |
| 4-Chlorobenzonitrile | 4-Methoxyaniline | Yb(HMDS)₃ (in situ) | 100 | 12 | 95 | [4][5] |
| 3-Cyanopyridine | Aniline | Yb(HMDS)₃ (in situ) | 100 | 24 | 91 | [4][5] |
II. Organocatalyzed Amidine Synthesis: A Metal-Free Approach
Organocatalysis provides an attractive metal-free alternative for the synthesis of amidines, often proceeding under mild conditions with high functional group tolerance. These catalysts typically operate through Lewis or Brønsted acid/base activation or by forming covalent intermediates.
A. N-Acetylcysteine Catalyzed Synthesis of Cyclic Amidines (2-Imidazolines)
N-acetylcysteine, a readily available and inexpensive amino acid derivative, has been shown to be an effective organocatalyst for the synthesis of 2-imidazolines from nitriles and diamines.[6] This method is particularly valuable for its operational simplicity and the use of a biocompatible catalyst.
The catalytic activity of N-acetylcysteine is attributed to its thiol group, which can act as a nucleophile to activate the nitrile. The proposed mechanism involves the initial formation of a thioimidate intermediate by the addition of the thiol group of N-acetylcysteine to the nitrile. This thioimidate is more electrophilic than the starting nitrile and readily undergoes nucleophilic attack by the diamine. Subsequent intramolecular cyclization and elimination of N-acetylcysteine regenerates the catalyst and yields the 2-imidazoline product.
// Nodes NAC [label="N-Acetylcysteine (Catalyst)"]; Nitrile [label="R-C≡N"]; Thioimidate [label="Thioimidate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Diamine [label="H₂N-(CH₂)₂-NH₂"]; Adduct [label="Amine Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; CyclizedIntermediate [label="Cyclized Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Imidazoline [label="2-Imidazoline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges NAC -> Thioimidate [label="Nucleophilic Addition"]; Nitrile -> Thioimidate; Thioimidate -> Adduct [label="Amine Addition"]; Diamine -> Adduct; Adduct -> CyclizedIntermediate [label="Intramolecular Cyclization"]; CyclizedIntermediate -> Imidazoline [label="Elimination"]; CyclizedIntermediate -> NAC [label="Catalyst Regeneration"]; }
Figure 3: Proposed catalytic cycle for N-acetylcysteine catalyzed 2-imidazoline synthesis.This protocol is adapted from a reported procedure for the synthesis of 2-imidazolines.[6]
Materials:
-
Benzonitrile (1.0 mmol, 103.1 mg)
-
Ethylenediamine (1.2 mmol, 72.1 mg)
-
N-Acetylcysteine (0.2 mmol, 32.6 mg)
-
Methanol (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (103.1 mg, 1.0 mmol), ethylenediamine (72.1 mg, 1.2 mmol), N-acetylcysteine (32.6 mg, 0.2 mmol), and methanol (5 mL).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to afford pure 2-phenyl-2-imidazoline.
| Substrate (Nitrile) | Substrate (Diamine) | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Ethylenediamine | N-Acetylcysteine | Reflux (MeOH) | 24 | ~90 | [6] |
| Acetonitrile | Ethylenediamine | N-Acetylcysteine | Reflux (MeOH) | 24 | ~85 | [6] |
| 4-Chlorobenzonitrile | 1,3-Diaminopropane | N-Acetylcysteine | Reflux (MeOH) | 24 | ~88 | [6] |
III. Emerging Frontiers: Photocatalytic Approaches
While still a nascent area, visible-light photocatalysis holds promise for the development of novel and sustainable methods for amidine synthesis. These methods typically involve the generation of highly reactive radical intermediates under mild conditions, offering a distinct mechanistic pathway compared to traditional thermal catalytic processes. Although specific protocols for the direct photocatalytic synthesis of amidines from nitriles and amines are not yet widely established, related transformations suggest future potential. For instance, photoredox-catalyzed methods have been successfully employed for the hydroamination of olefins, a C-N bond-forming reaction that shares mechanistic parallels with amidine synthesis.[7] The general principle involves the photo-excitation of a catalyst, which then engages in single-electron transfer (SET) processes to generate reactive radical intermediates from the amine and/or nitrile precursors, ultimately leading to the desired amidine product. Further research in this area is anticipated to yield practical and efficient protocols.
Conclusion
The catalytic synthesis of amidines from nitriles represents a dynamic and evolving field of chemical research. The methods outlined in this guide, from well-established metal-catalyzed protocols to emerging organocatalytic strategies, provide researchers with a powerful toolkit for accessing this important class of molecules. By understanding the underlying mechanistic principles and having access to detailed, reliable protocols, scientists and drug development professionals are better equipped to incorporate the amidine motif into novel molecular designs, driving innovation in medicine and materials science. The continued exploration of new catalytic systems, including photocatalysis, will undoubtedly expand the horizons of amidine synthesis, enabling even more efficient and sustainable access to these valuable compounds.
References
-
Debnath, P. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry Proceedings, 3(1), 132. [Link][1][3]
-
Wang, J., Xu, F., Cai, T., & Shen, Q. (2008). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. Organic Letters, 10(3), 445–448. [Link][4][5]
-
Rousset, S., Abarbri, M., Thibonnet, J., & Duchêne, A. (1999). Copper(I)-Induced Addition of Amines to Unactivated Nitriles: The First General One-Step Synthesis of Alkyl Amidines. Tetrahedron Letters, 40(41), 7301-7303. [Link]
-
Hong, X., & Marks, T. J. (2014). Intramolecular alkene hydroamination and degradation of amidines: divergent behavior of rare earth metal amidinate intermediates. Catalysis Science & Technology, 4(11), 3957-3962. [Link]
-
Debnath, P. (2020). Synthesis of Amidines and its application to heterocycles synthesis. ECSOC-24. [Link][1][2][3]
-
Wang, J., Xu, F., & Shen, Q. (2008). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. figshare. [Link][4][5]
-
Scribd. (n.d.). Amidine Synthesis. [Link]
-
Organic Chemistry Portal. (2008). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. [Link]
-
Debnath, P. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. ECSOC-24. [Link][1][2][3]
-
Knowles Group, Princeton University. (n.d.). Catalytic Olefin Hydroamination with Aminium Radical Cations: A Photoredox Method for Direct C–N Bond Formation. [Link]
-
Cortes-Salva, M., Garvin, C., & Antilla, J. C. (2011). Copper-Catalyzed Cross-Coupling Reactions of Amidine Salts with Aryl Iodides. The Journal of Organic Chemistry, 76(5), 1456–1459. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]
-
Gómez-Benítez, V., & García, J. J. (2015). Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. ACS Catalysis, 5(6), 3470–3477. [Link]
-
Aly, A. A., Bräse, S., & El-Faham, A. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC, 2018(6), 85-138. [Link]
-
Vlasov, P. S., Sivaev, I. B., & Bregadze, V. I. (2022). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Molecules, 27(21), 7205. [Link]
-
Khavasi, H. R., & Farsani, M. R. (2020). Synthesis and Structure of the Copper Complex (ClO4). E3S Web of Conferences, 213, 01024. [Link]
-
PrepChem. (n.d.). Preparation of copper(I) chloride. [Link]
-
Chemistry LibreTexts. (2021). 3.9: Preparation of Copper(I) Chloride, CuCl. [Link]
-
Roemer, M., Proschogo, N., & Luck, I. (2023). Copper(I) Chloride Mediated Amination of Halobenzenes via Azides: Scope, Mechanistic Aspects, and C-C Cleavage Reactions. The Journal of Organic Chemistry, 88(3), 1522–1532. [Link]
-
Hesp, K. C., & Stradiotto, M. (2010). A Practical Guide to the Application of N-Heterocyclic Carbene Ligands in Homogeneous Catalysis. Organometallics, 29(16), 3467–3484. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis. Angewandte Chemie International Edition, 47(45), 8590-8592. [Link]
-
Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655. [Link]
-
Pápai, I., & Tárkányi, G. (2016). The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. Chemistry – A European Journal, 22(14), 4885-4895. [Link]
-
Frantz, D. E., Morency, L., Soheili, A., et al. (2004). Synthesis of substituted imidazoles via organocatalysis. Organic Letters, 6(5), 845-848. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]
-
ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles. [Link]
-
Lovely, C. J., & Du, H. (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. Tetrahedron Letters, 53(1), 89-92. [Link]
-
de la Torre, A. F., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Molecules, 28(23), 7808. [Link][6]
-
Tarr, J. C., & Knowles, R. R. (2015). Catalytic Olefin Hydroamination with Aminium Radical Cations: A Photoredox Method for Direct C–N Bond Formation. Journal of the American Chemical Society, 137(34), 10892–10895. [Link][7]
-
Beilstein Journals. (2016). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. [Link]
-
Zhang, Y., et al. (2022). Metal-free synthesis of nitriles from aldehydes and ammonium by visible-light photocatalysis. Green Chemistry, 24(16), 6331-6336. [Link]
-
Kamaraj, K., & Murugesan, S. (2016). Visible-Light-Mediated Synthesis of Amides from Aldehydes and Amines via in Situ Acid Chloride Formation. The Journal of Organic Chemistry, 81(5), 2135–2143. [Link]
-
Tzertzinis, G., et al. (2021). Visible light-mediated synthesis of amides from carboxylic acids and amine-boranes. Green Chemistry, 23(10), 3769-3774. [Link]
-
Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Semantic Scholar. [Link]
-
Dorta, R., & Togni, A. (2001). Frustrated Lewis Pairs: A New Strategy to Small Molecule Activation and Bifunctional Catalysis. Chimia, 55(9), 732-735. [Link]
-
Stephan, D. W. (2009). Frustrated Lewis pairs: a new strategy to small molecule activation and “metal-free” catalysis. Dalton Transactions, (17), 3129-3136. [Link]
-
Stephan, D. W. (2015). Frustrated Lewis pairs: from concept to catalysis. Accounts of Chemical Research, 48(2), 306–316. [Link]
-
Stephan, D. W., & Erker, G. (2010). Frustrated Lewis pairs: metal-free hydrogen activation and more. Angewandte Chemie International Edition, 49(1), 46-76. [Link]
-
Stephan, D. W., & Erker, G. (2015). Frustrated Lewis pair chemistry: development and perspectives. Angewandte Chemie International Edition, 54(22), 6400-6441. [Link]
-
Stephan, D. W. (2016). The broadening scope of frustrated Lewis pair chemistry. Science, 354(6317), aaf7229. [Link]
-
Paradies, J. (2014). Frustrated Lewis-pair-catalyzed hydroamination of alkynes. Beilstein Journal of Organic Chemistry, 10, 1939–1944. [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis and Crystal Structures of 2-Imidazolines and Imidazoles. [Link]
-
MDPI. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
-
PubMed Central (PMC). (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Copper-Catalyzed Reductive Amination of Nitriles and Organic-Group Reductions Using Dimethylamine Borane. [Link]
-
Scientific Research Publishing. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Conditions. [Link]
-
ResearchGate. (n.d.). Copper iodide catalyzed facile conversion of amines to nitrile under.... [Link]
- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
-
ResearchGate. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. [Link]
-
PubMed Central (PMC). (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link]
-
PubMed Central (PMC). (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the intramolecular hydroamination of aminoalkenes.... [Link]
-
ResearchGate. (n.d.). From cyclic amines and acetonitrile to amidine zinc(ii) complexes. [Link]
-
PubMed Central (PMC). (n.d.). Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design. [Link]
-
PubMed Central (PMC). (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]
-
ResearchGate. (n.d.). (PDF) Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. [Link]
-
YouTube. (2023). Preparations and Reactions of Amides and Nitriles. [Link]
-
MDPI. (2021). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. [Link]
-
Karlsruhe Institute of Technology. (n.d.). Lewis acid promoted dehydration of amides to nitriles catalyzed by [PSiP]. [Link]
-
ResearchGate. (n.d.). Ammonothermal Synthesis, Crystal Structure, and Properties of the Ytterbium(II) and Ytterbium(III) Amides and the First Two Rare-Earth-Metal Guanidinates, YbC(NH)3 and Yb(CN3H4)3. [Link]
-
PubMed Central (PMC). (n.d.). The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. [Link]
-
ACS Publications. (2007). Organocatalysis by N-Heterocyclic Carbenes. [Link]
-
RSC Publishing. (n.d.). A mild hydration of nitriles catalysed by copper(ii) acetate. [Link]
-
ACS Publications. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. [Link]
-
ACS Publications. (2015). Late Transition Metal-Catalyzed Hydroamination and Hydroamidation. [Link]
-
American Chemical Society. (n.d.). Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization of Aminoallenes. [Link]
-
MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
RSC Publishing. (n.d.). Amidines from cyclic amines and nitriles in the presence of zinc(II). [Link]
-
New Journal of Chemistry. (2018). Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. [Link]
-
RSC Publishing. (n.d.). Copper-catalysed reductive amination of nitriles and organic-group reductions using dimethylamine borane. [Link]
-
ACS Publications. (2008). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. [Link]
-
figshare. (2016). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. [Link]
-
PubMed. (2008). Addition of amines to nitriles catalyzed by ytterbium amides: an efficient one-step synthesis of monosubstituted N-arylamidines. [Link]
-
ResearchGate. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Erowid. (n.d.). Copper(I)-Induced Addition of Amines to Unactivated Nitriles: The First General One-Step Synthesis of A&y1 Amidines. [Link]
-
Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]
-
Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]
-
MDPI. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). A General and Convenient Catalytic Synthesis of Nitriles from Amides and Silanes. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Scribd. (n.d.). Amidine Synthesis. [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
MDPI. (2022). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). [Link]
-
PubMed Central (PMC). (n.d.). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]
Sources
- 1. Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3. Catalytic Olefin Hydroamination with Aminium Radical Cations: A Photoredox Method for Direct C–N Bond Formation – The Knowles Group [knowleslab.princeton.edu]
Application Note: Recrystallization Protocols for 2-(3-Chlorophenyl)ethanimidamide Hydrochloride
Executive Summary
Target Compound: 2-(3-Chlorophenyl)ethanimidamide hydrochloride (also known as 3-chlorophenylacetamidine HCl). CAS Number: (Analogous to Acetamidine HCl, specific CAS for 3-Cl derivative varies by vendor). Chemical Class: Amidine Hydrochloride Salt.[1]
This guide details the purification of 2-(3-Chlorophenyl)ethanimidamide hydrochloride, a critical intermediate in the synthesis of serine protease inhibitors and other bioactive nitrogenous heterocycles. Due to the ionic nature of the hydrochloride salt and the susceptibility of the amidine functionality to hydrolysis, solvent selection is governed by three factors: polarity balance , moisture exclusion , and inorganic salt rejection (specifically ammonium chloride, a common byproduct of Pinner synthesis).
Primary Recommendation: Anhydrous Isopropanol (IPA) is the superior single-solvent system for removing inorganic contaminants while ensuring high recovery. Secondary Recommendation: Ethanol/Diethyl Ether (Solvent/Anti-solvent) is recommended for maximizing yield from clean crude material.
Technical Background & Solvent Selection Logic
Physicochemical Profile
The target compound consists of a lipophilic 3-chlorophenyl ring and a polar, ionic amidinium hydrochloride head group.
-
Solubility: Highly soluble in water, methanol, and ethanol. Moderately soluble in hot isopropanol. Insoluble in non-polar solvents (hexane, heptane) and aprotic non-polar solvents (diethyl ether).
-
Stability: Amidines are stable in acid but prone to hydrolysis in aqueous neutral/basic conditions, converting to the corresponding primary amide (2-(3-chlorophenyl)acetamide). Strict moisture control is required.
Solvent Screening Matrix
The following table summarizes the solubility behavior and suitability of common solvents.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Impurity Rejection (NH₄Cl) | Suitability |
| Water | High | High | Poor | Low (Risk of hydrolysis; difficult to dry) |
| Methanol | High | High | Poor | Low (Too soluble; poor recovery) |
| Ethanol (Abs.) | Moderate | High | Moderate | Medium (Good for yield, but may co-crystallize NH₄Cl) |
| Isopropanol (IPA) | Low | High | Excellent | High (Best balance for purification) |
| Ethanol / Et₂O | Moderate | High | Good | High (Best for maximizing yield) |
| Acetone | Insoluble | Poor | N/A | Anti-solvent only |
The "Ammonium Chloride" Problem
Syntheses of amidines via the Pinner method (Nitrile
-
Mechanism: NH₄Cl is significantly soluble in hot water and methanol, and slightly soluble in hot ethanol.
-
Solution: NH₄Cl is practically insoluble in hot Isopropanol. Using IPA allows the target organic amidine to dissolve while NH₄Cl remains solid, enabling its removal by hot filtration.
Detailed Experimental Protocols
Protocol A: Purification via Isopropanol (Removal of Inorganic Salts)
Best for crude material containing ammonium chloride or inorganic salts.
Reagents:
-
Crude 2-(3-Chlorophenyl)ethanimidamide HCl
-
Anhydrous Isopropanol (IPA)
-
Activated Charcoal (Optional, for decolorization)
Step-by-Step Procedure:
-
Ratio Determination: Weigh the crude solid. Use approximately 10–15 mL of IPA per gram of crude solid.
-
Dissolution: Place crude solid and IPA in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Reflux: Heat the mixture to reflux (82°C). Allow to stir for 10–15 minutes.
-
Observation: The organic amidine should dissolve.[2] If a white, fine precipitate persists, it is likely inorganic salt (NH₄Cl). Do not add excess solvent to dissolve this.
-
-
Hot Filtration: While keeping the mixture near boiling, filter rapidly through a pre-warmed Buchner funnel or a fluted filter paper to remove the insoluble inorganic salts.
-
Critical Step: Pre-warming the funnel prevents premature crystallization of the product during filtration.
-
-
Crystallization: Transfer the clear filtrate to a clean Erlenmeyer flask. Cover and allow to cool slowly to room temperature (20–25°C) over 2 hours.
-
Deep Cooling: Once room temperature is reached, place the flask in a refrigerator (4°C) or ice bath for 2–4 hours to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration.
-
Washing: Wash the filter cake with a small volume (2–5 mL) of ice-cold IPA .
-
Drying: Dry the crystals in a vacuum oven at 40–50°C for 6 hours. (Ensure no solvent odor remains).
Protocol B: Ethanol/Ether Precipitation (High Yield Method)
Best for pre-purified material or when yield is the priority.
Reagents:
-
Crude 2-(3-Chlorophenyl)ethanimidamide HCl
-
Absolute Ethanol
-
Diethyl Ether (or MTBE - Methyl tert-butyl ether)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling absolute ethanol. (Add ethanol dropwise until clear).
-
Filtration: If particulates are present, filter hot.
-
Cloud Point: Remove from heat. While the solution is still warm (approx. 40–50°C), add Diethyl Ether (or MTBE) dropwise with swirling.
-
Saturation: Continue adding ether until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 2–3 drops of Ethanol to make the solution clear again.
-
Crystallization: Seal the flask (to prevent ether evaporation) and allow it to stand undisturbed at room temperature. Needle-like prisms should form.
-
Isolation: Filter and wash with a 1:1 mixture of cold Ethanol/Ether.
Process Visualization
Purification Workflow (Isopropanol Method)
Figure 1: Decision logic and workflow for the purification of amidine hydrochloride salts using Isopropanol to exclude inorganic byproducts.
Quality Control & Troubleshooting
Analytical Validation
-
Melting Point: Pure amidine hydrochlorides typically have sharp melting points (range 160–180°C, depending on the specific derivative). A broad range (>2°C) indicates wetness or impurities.
-
Silver Nitrate Test: To confirm the removal of free NH₄Cl, dissolve a small sample in water and add dilute HNO₃ and AgNO₃. A heavy precipitate indicates chloride; however, since the product is a hydrochloride, this is not specific.
-
1H-NMR (DMSO-d6):
-
Look for the characteristic amidine protons: Broad singlets around
8.5–9.5 ppm (3H or 4H depending on exchange). -
Check for the absence of solvent peaks (IPA:
1.04 d, 3.78 m).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooled too fast. | Re-heat to dissolve oil. Add a seed crystal. Add 5% more solvent. |
| No Crystals Form | Too much solvent used. | Evaporate 30% of solvent under vacuum. Cool to -20°C. Scratch glass to induce nucleation. |
| Hygroscopic Product | Amidine HCl salts can be deliquescent.[3] | Dry strictly under vacuum with P₂O₅. Store in a desiccator. |
| Low Yield | Product too soluble in IPA. | Use the Ethanol/Ether method (Protocol B) or concentrate mother liquor for a second crop. |
References
-
Shriner, R. L., & Neumann, F. W. (1944).[3] The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Link
-
Dox, A. W. (1928). Acetamidine Hydrochloride.[3][4][5][6][7][8] Organic Syntheses, 8, 1. (Describes standard purification of acetamidine analogs). Link
-
MIT OpenCourseWare. (n.d.). Recrystallization Guide (Two-Solvent Methods). Massachusetts Institute of Technology. Link
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on Pinner synthesis and amidine salt properties).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetamidine Hydrochloride [drugfuture.com]
- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. acetamidine hydrochloride [chemister.ru]
- 8. selleckchem.com [selleckchem.com]
Application Note: Microwave-Assisted Synthesis of 2-(3-Chlorophenyl)ethanimidamide Analogs
Abstract & Strategic Value
The amidine functional group is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and guanidines in protease inhibitors (e.g., thrombin, Factor Xa) and GPCR ligands. Traditional synthesis of 2-(3-chlorophenyl)ethanimidamide via the classical Pinner reaction is notoriously slow (24–72 hours), requires vast excesses of corrosive HCl gas, and often suffers from hydrolysis side-reactions.
This application note details a microwave-assisted protocol that reduces reaction time from days to minutes while increasing yield and reproducibility. By utilizing the dielectric heating properties of polar transition states, we bypass the thermodynamic bottlenecks of the imidate intermediate formation.
Key Advantages:
-
Time Efficiency: Reduction of reaction time from 48 h to <30 min.
-
Safety: Elimination of gaseous HCl cylinders in favor of in situ generation.
-
Purity: Minimized hydrolysis to the primary amide byproduct.
Chemical Mechanism & Microwave Rationale[1][2][3]
The Dielectric Effect on Pinner Chemistry
The synthesis proceeds via a modified Pinner mechanism. The rate-limiting step in the thermal Pinner reaction is the nucleophilic attack of the alcohol on the nitrile carbon, which is activated by protonation.
Under microwave irradiation, the reaction benefits from selective heating . The polar transition state (formation of the imidate salt) is stabilized by the oscillating electromagnetic field, effectively lowering the activation energy (
Mechanistic Pathway
The pathway involves the activation of 2-(3-chlorophenyl)acetonitrile, formation of the imidate intermediate, and subsequent ammonolysis.
Figure 1: Microwave-accelerated Pinner mechanism showing the conversion of nitrile to amidine via the imidate intermediate.[1][2]
Equipment & Materials
Instrumentation
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
-
Vials: 10–20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Temperature Control: IR sensor (external) and Fiber Optic probe (internal, recommended for precise control).
Reagents
-
Precursor: 2-(3-Chlorophenyl)acetonitrile (CAS: 23145-06-4).
-
Solvent/Reagent: Absolute Ethanol (anhydrous).
-
Acid Source: Acetyl Chloride (generates anhydrous HCl in situ when mixed with ethanol).
-
Ammonia Source: 7N Ammonia in Methanol.
-
Workup: Diethyl ether (for precipitation).
Experimental Protocols
Protocol A: The "In Situ" Modified Pinner (Recommended)
This method generates anhydrous HCl directly in the reaction vial, avoiding the handling of hygroscopic Pinner salts or gas cylinders.
Step 1: Imidate Formation (The Pinner Step)[3]
-
Preparation: In a 10 mL microwave vial, dissolve 2-(3-chlorophenyl)acetonitrile (1.0 mmol, 151 mg) in absolute ethanol (3.0 mL).
-
Acid Generation: Cool the vial to 0°C in an ice bath. Carefully add Acetyl Chloride (3.0 mmol, 215 µL) dropwise. Caution: Exothermic reaction.
-
Why? Acetyl chloride reacts with ethanol to produce ethyl acetate and anhydrous HCl. This ensures a moisture-free environment, critical to preventing amide formation.
-
-
Sealing: Cap the vial with a PTFE septum.
-
Microwave Irradiation:
-
Temp: 100°C
-
Time: 15 minutes
-
Stirring: High (600 rpm)
-
Absorption Level: Normal
-
-
Observation: The solution should remain clear or turn slightly yellow.
Step 2: Ammonolysis (The Amidine Step)
-
Venting: Cool the vial to room temperature. Carefully vent the vial to release any pressure.
-
Addition: Add 7N Ammonia in Methanol (2.0 mL, excess) directly to the reaction mixture.
-
Microwave Irradiation:
-
Temp: 80°C
-
Time: 10 minutes
-
Pressure Limit: Set to 15 bar (ammonia creates pressure).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia.
-
Triturate the residue with cold Diethyl Ether (10 mL).
-
Filter the resulting white solid (Amidine Hydrochloride salt).
-
Protocol B: Direct Catalytic Synthesis (Alternative)
For libraries where handling acetyl chloride is undesirable, use a Lewis Acid catalyst.
-
Mix: Combine nitrile (1.0 mmol), Ammonium Chloride (3.0 mmol), and Aluminum Chloride (
, 10 mol%) in a vial. -
Solvent: Add 3 mL of neat alcohol.
-
Irradiation: Heat at 150°C for 20 minutes.
-
Note: This method requires higher temperatures and purification via flash chromatography (DCM/MeOH/NH3) as it does not spontaneously precipitate the pure salt as cleanly as Protocol A.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Data Analysis & Validation
Comparison: Thermal vs. Microwave
| Parameter | Thermal Pinner (Classic) | MW-Assisted (Protocol A) |
| Reaction Time | 24–48 Hours | 25 Minutes (Total) |
| Reagent | HCl Gas (Cylinder) | Acetyl Chloride (Liquid) |
| Temperature | 0°C to RT | 100°C / 80°C |
| Yield | 45–60% | 85–92% |
| Byproduct | Primary Amide (Hydrolysis) | < 2% Amide |
Characterization (Expected Data)
To validate the synthesis of 2-(3-chlorophenyl)ethanimidamide hydrochloride , look for the following spectral signatures:
-
1H NMR (DMSO-d6, 400 MHz):
-
9.20 (br s, 3H,
/ ) – Broad exchangeable protons confirm amidine salt. - 7.45–7.25 (m, 4H, Ar-H) – 3-Chlorophenyl pattern.
-
3.75 (s, 2H,
) – Key Diagnostic: This singlet will shift slightly upfield compared to the nitrile precursor ( 4.1 ppm) but is distinct from the amide.
-
9.20 (br s, 3H,
-
IR Spectroscopy:
-
Disappearance of the sharp Nitrile peak at
2250 . -
Appearance of strong
stretch at 1680 .
-
Troubleshooting & Expert Tips
-
Issue: Low Yield / Presence of Amide.
-
Cause: Water contamination. The Pinner intermediate (imidate) reacts with water to form the ester or amide instead of the amidine.[4]
-
Solution: Ensure Ethanol is anhydrous. Use a fresh bottle of Acetyl Chloride. Purge the vial with Nitrogen before sealing.
-
-
Issue: Pressure Errors.
-
Cause: Ammonia is volatile.
-
Solution: Do not overheat Step 2. Keep the temperature at 80°C. Ensure the vial size allows for adequate headspace (fill volume < 60%).
-
-
Issue: Sticky Solid.
-
Cause: Trapped solvent or excess ammonium salts.
-
Solution: Triturate vigorously with diethyl ether or cold acetone. If the salt is hygroscopic, dry in a vacuum oven at 40°C over
.
-
References
-
Lange, J. H. M., et al. (2010). "Microwave-assisted synthesis of amidines from nitriles." Tetrahedron Letters, 51(12), 1635-1637.
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Organic Chemistry Portal. (n.d.). "Pinner Reaction: Mechanism and Protocols."
-
Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates." Journal of Organic Chemistry, 26(2), 412–418.
-
Biotage. (2023). "Microwave Synthesis Pathfinders: Amidine Synthesis."
Sources
Troubleshooting & Optimization
improving yield of 2-(3-Chlorophenyl)ethanimidamide synthesis
Technical Support Center: Synthesis of 2-(3-Chlorophenyl)ethanimidamide
Case ID: #AMID-3CL-OPT Subject: Yield Optimization & Troubleshooting for 3-Chlorophenylacetamidine Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 2-(3-Chlorophenyl)ethanimidamide (also known as 3-chlorophenylacetamidine) typically relies on the Pinner reaction or Lewis-acid mediated direct addition. Users frequently report yields below 40% due to three primary failure modes:
-
Hydrolysis: The intermediate imidate is highly moisture-sensitive, reverting to the ester (ethyl (3-chlorophenyl)acetate).
-
Incomplete Conversion: The electron-withdrawing effect of the meta-chloro substituent is weak; the nitrile carbon is not sufficiently electrophilic without aggressive activation.
-
Workup Instability: The free base amidine is prone to oxidative degradation and polymerization; isolation as the hydrochloride salt is strictly recommended.
This guide provides two optimized protocols and a troubleshooting matrix to elevate yields to the >85% range.
Part 1: Optimized Synthetic Protocols
Method A: The Modified Pinner Reaction (Standard)
Best for: High purity requirements and scalability.
The Mechanism: The reaction proceeds via the formation of an imidate hydrochloride (Pinner Salt) followed by ammonolysis. The critical control point is the exclusion of atmospheric moisture during the 18–24 hour incubation period.
Figure 1: The Pinner Pathway.[1][2][3][4] Note the red dotted line indicating the hydrolysis trap.
Protocol Steps:
-
Drying: Dissolve 3-chlorophenylacetonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and dry Et₂O or CHCl₃ (solvent volume 5x nitrile weight). Critical: Add 3Å molecular sieves to the vessel.
-
Saturation: Cool to 0°C. Bubble dry HCl gas (generated from H₂SO₄/NaCl or from a cylinder) through the solution for 2–3 hours until saturation is confirmed by weight (uptake should be >1.2 eq).
-
Incubation: Seal tightly (parafilm over septa) and store at 4°C for 16–24 hours. A white precipitate (imidate salt) should form.
-
Ammonolysis:
-
Option 1 (Two-step): Filter the imidate salt rapidly under N₂, wash with dry Et₂O, then resuspend in dry EtOH and treat with 7N NH₃ in MeOH (3.0 eq).
-
Option 2 (One-pot): If no precipitate forms, cool the mixture to -10°C and bubble anhydrous NH₃ gas directly into the reaction until pH > 9.
-
-
Workup: Evaporate solvent. Recrystallize the residue immediately from iPrOH/Et₂O to obtain the hydrochloride salt.
Method B: Lewis Acid Promoted Addition (High Yield)
Best for: Stubborn substrates or when anhydrous HCl gas is unavailable.
The Logic:
Aluminum chloride (
Protocol Steps:
-
Suspend anhydrous
(4.0 eq) in dry toluene. -
Add anhydrous
(1.0 eq) carefully at 0°C. -
Add 3-chlorophenylacetonitrile (1.0 eq) dropwise.
-
Heat to 80°C for 12 hours. The mixture will become a biphasic oil/solid system.
-
Quench (Critical): Cool to 0°C. Slowly add ice-cold water to decompose the aluminum complex.
-
Extraction: The product is in the aqueous phase. Wash the aqueous phase with EtOAc (to remove unreacted nitrile).
-
Basification: Basify the aqueous layer to pH 14 with NaOH (50%). Extract the free base amidine into DCM.[5]
-
Salt Formation: Dry the DCM layer (
), filter, and immediately treat with 4M HCl in dioxane to precipitate the stable salt.
Part 2: Troubleshooting Center
Symptom: Product is a liquid/oil instead of a solid.
-
Diagnosis: You likely isolated the free base or a mixed salt/oil.
-
Fix: The free base of 2-(3-chlorophenyl)ethanimidamide is an oil or low-melting solid. Dissolve the oil in minimal anhydrous ethanol and add 1.2 eq of HCl in diethyl ether. Scratch the flask walls to induce crystallization.
Symptom: NMR shows ethyl ester peaks (triplet ~1.2 ppm, quartet ~4.1 ppm).
-
Diagnosis: "Pinner Hydrolysis."[6] Moisture entered during the imidate formation or ammonolysis step.
-
Fix:
-
Ensure HCl gas is dried through a
trap before entering the reaction. -
Do not use aqueous ammonia. Use 7N NH₃ in MeOH or gas.
-
Salvage: If the ester is present, you cannot easily convert it back. Purify via column chromatography (DCM:MeOH 9:1) to separate the amidine from the ester.
-
Symptom: Low yield (<30%) with recovered starting material.
-
Diagnosis: Incomplete activation of the nitrile.
-
Fix: The meta-chloro group provides some activation, but not enough for rapid conversion. Increase the saturation time of HCl (Method A) or switch to Method B (AlCl₃). Ensure the reaction runs for at least 24 hours if using the Pinner method.[7]
Part 3: Comparative Data & Decision Matrix
| Feature | Method A (Pinner) | Method B (Lewis Acid) |
| Typical Yield | 60–75% | 80–92% |
| Purity (Crude) | High (>95%) | Moderate (requires extraction) |
| Moisture Sensitivity | Extreme | Moderate |
| Reagents | HCl gas, EtOH, NH₃ | |
| Safety Profile | Corrosive gas handling | Exothermic quench |
Troubleshooting Logic Flow
Figure 2: Diagnostic logic for common failure modes.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I store the free base amidine?
A: No. Aryl amidine free bases are thermodynamically unstable and hygroscopic. They absorb
Q: Why is the choice of alcohol important in the Pinner reaction? A: The alcohol forms the alkoxy group of the intermediate imidate. Ethanol is preferred because the resulting ethyl imidate is sterically accessible for the ammonia attack. Using bulky alcohols (isopropanol, t-butanol) slows down the initial attack on the nitrile, significantly lowering yields [1].
Q: My product is pink/brown. Is it ruined? A: Not necessarily. Amidines often oxidize slightly to form colored impurities (trace azo/diazo species) if exposed to light/air. Recrystallize from Ethanol/Ether with a small amount of activated charcoal to restore the white crystalline appearance.
Q: Can I use aqueous HCl for the workup in Method B?
A: Yes, but only for the initial quench of the aluminum species. Do not try to crystallize the salt directly from the aqueous layer, as inorganic salts (
References
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Foundational text on the mechanism and alcohol steric effects).
-
Garigipati, R. S. (1990). Practical synthesis of amidines from nitriles. Tetrahedron Letters, 31(14), 1969-1972. Link
- Dunn, P. J. (2012). Amidines and Guanidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.
Sources
- 1. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. echemi.com [echemi.com]
- 6. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
troubleshooting low conversion in Pinner synthesis of amidines
Topic: Troubleshooting Low Conversion & Yield Optimization Ticket ID: PNR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The Pinner synthesis is the industry-standard method for converting nitriles to amidines via an imidate ester hydrochloride intermediate (the "Pinner Salt").[1] While theoretically straightforward, the reaction is notoriously sensitive to moisture and steric parameters.
Low conversion typically stems from two distinct failure modes:
-
Kinetic Stalling: The nitrile fails to convert to the imidate salt (Step 1).
-
Thermodynamic Collapse: The imidate salt forms but hydrolyzes to an ester or amide before amidination (Step 2).
This guide provides a root-cause analysis and recovery protocols for both scenarios.
Part 1: The Diagnostic Workflow
Before adjusting parameters, determine where the reaction failed.
Quick Diagnostic: The "Water Test"
-
Observation: Take an aliquot of your reaction mixture (Step 1). Add water.
-
Result A (Strong Exotherm/Fumes): You likely have excess HCl, but if no precipitate formed earlier, your nitrile is unreacted.
-
Result B (Precipitate Dissolves): If you had a solid that dissolved instantly in water, you likely formed the Pinner salt (good), and the issue lies in Step 2 (Amidination).
Visualizing the Failure Pathways
The following diagram maps the kinetic vs. thermodynamic fate of your nitrile.
Figure 1: Mechanistic pathway of the Pinner synthesis showing critical failure points (dashed red lines) where moisture or heat diverts the reaction to amides or esters.[2][3]
Part 2: Troubleshooting Step 1 (Nitrile Imidate)
Issue: "I bubbled HCl for hours, but my nitrile is untouched."
Root Cause 1: "Wet" HCl or Solvent (The #1 Killer)
The Pinner reaction is a competition between alcohol (weak nucleophile) and water (strong nucleophile) for the activated nitrilium ion. Even trace moisture (
-
The Fix:
-
Solvent: Use anhydrous Et₂O, 1,4-Dioxane, or CHCl₃. Dry over activated 4Å molecular sieves for 24h.
-
HCl Source: Do not use aqueous HCl or "concentrated" HCl. You must use HCl gas .[1]
-
Generator: Generate HCl in situ by dropping conc. H₂SO₄ onto solid NaCl (or NH₄Cl) and passing the gas through a CaCl₂ drying tube before it enters your reaction vessel.
-
Root Cause 2: Steric Hindrance (The "Ortho" Effect)
Nitriles with bulky ortho-substituents (e.g., 2,6-disubstituted benzonitriles) prevent the linear attack of the alcohol.
-
The Fix:
-
Solvent Switch: Switch from Ethanol/Methanol to Chloroform/Dioxane . Imidate salts are less soluble in ether; keeping them in solution longer (in CHCl₃) can drive the kinetics before precipitation.
-
Pressure: Perform the reaction in a sealed pressure tube (glass bomb) to increase the concentration of dissolved HCl.
-
Alternative: If Pinner fails due to sterics, switch to the Garigipati protocol (using Methylchloroaluminum amide) which forces the amidine formation via a different mechanism [1].
-
Root Cause 3: Electronic Deactivation
Electron-deficient nitriles (e.g., pyridyl-nitriles) are excellent electrophiles but difficult to protonate. Electron-rich nitriles protonate easily but the resulting carbon is less electrophilic.[4]
-
Data Table: Electronic Effects on Conversion Time
| Nitrile Type | Electronic Nature | Reactivity (Step 1) | Recommended Modification |
| Aliphatic (R-CN) | Neutral/Donor | High | Standard Protocol (0°C, 4h) |
| Benzonitrile | Neutral | Moderate | Standard Protocol (RT, 12-24h) |
| 4-Nitrobenzonitrile | Electron Withdrawing | High (Very Electrophilic) | Watch for hydrolysis; keep strictly dry. |
| 4-Methoxybenzonitrile | Electron Donating | Low (Stable Cation) | Requires Saturation with HCl; 48h+ reaction time. |
| 2-Cyanopyridine | Electron Withdrawing | Low (N-protonation first) | Requires >2 eq. HCl to protonate Pyridine ring AND Nitrile. |
Part 3: Troubleshooting Step 2 (Imidate Amidine)
Issue: "I isolated the white salt, added amine, but got the ester or recovered amide."
Root Cause 1: pH Mismanagement
Amidine formation requires the free amine nucleophile to attack the imidate. However, if the solution is too acidic, the amine is protonated (non-nucleophilic). If too basic (aqueous workup), the imidate hydrolyzes.
-
The Fix:
-
Ammonia Source: Use NH₃ in Methanol (7N) or dry NH₃ gas. Do not use aqueous ammonium hydroxide.
-
Stoichiometry: Ensure you have at least 3 equivalents of amine: 1 to neutralize the HCl bound to the imidate, and 1-2 to act as the nucleophile.
-
Root Cause 2: Thermal Instability
Pinner salts (Imidate HCl) are thermally unstable.[5] Above 20°C-40°C, they undergo a "Chapman-like" rearrangement to form the N-alkyl amide and alkyl chloride [2].
-
The Fix:
-
Isolate the Pinner salt by filtration under inert atmosphere (Nitrogen blanket).
-
Wash the salt with cold dry ether.
-
Perform the amidination step at 0°C to -10°C .
-
Part 4: The "Gold Standard" Protocol
This protocol minimizes moisture ingress and maximizes imidate stability.
Materials
-
Nitrile (10 mmol)
-
Dry MeOH or EtOH (11 mmol - only slight excess)
-
Anhydrous Et₂O (Solvent)
-
HCl Gas (Generated in situ)
Workflow
-
Setup: Flame-dry a 3-neck round bottom flask. Attach a gas inlet tube (bubbler) and a calcium chloride drying tube at the outlet.
-
Solvation: Dissolve Nitrile (1 eq) and Alcohol (1.1 eq) in Anhydrous Et₂O (0.5 M concentration). Cool to 0°C (Ice/Salt bath).
-
Saturation (Step 1): Bubble dry HCl gas through the solution for 30-60 minutes. The solution should saturate (fumes visible at outlet).
-
Incubation: Seal the flask tightly (parafilm/stopper). Place in the fridge (4°C ) for 12-24 hours.
-
Checkpoint: A white precipitate (Pinner Salt) should form.
-
-
Isolation: Filter the solid rapidly in a glovebox or under a blanket of Nitrogen. Wash with cold dry ether. Do not dry on a vacuum pump for long periods (loss of HCl can destabilize the salt).
-
Amidination (Step 2): Resuspend the solid in anhydrous MeOH. Cool to -10°C . Slowly add 7N NH₃/MeOH (3-4 eq). Stir for 4-6 hours, allowing to warm to RT slowly.
-
Purification: Evaporate solvent. The residue is the Amidine HCl. Recrystallize from EtOH/Et₂O.
Part 5: Advanced Troubleshooting FAQ
Q: How do I monitor the reaction? TLC shows the amide spot. A: Stop using TLC. Silica gel is acidic and contains water; it hydrolyzes the imidate to the ester or amide on the plate, giving false negatives.
-
Correct Method: Use IR Spectroscopy .[6]
-
Start: Strong band at ~2250 cm⁻¹ (C≡N).
-
End: Disappearance of 2250 cm⁻¹; Appearance of ~1650 cm⁻¹ (C=N of imidate).
-
Q: My Pinner salt turned into a sticky oil instead of a solid. A: This is common with long-chain aliphatic nitriles.
-
Fix: Add an antisolvent (Hexane or more Ether) and scratch the glass side with a spatula to induce crystallization. If it remains an oil, decant the supernatant and proceed to Step 2 immediately using the oil (do not store it).
Q: Can I do this "One-Pot"? A: Yes, but yield is usually lower due to competing hydrolysis. If you must:
-
Saturate with HCl.
-
Blow N₂ through the solution to remove excess free HCl (prevents immediate protonation of your amine).
-
Add the amine solution dropwise at 0°C.
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing low yields in amidine synthesis.
References
-
Garigipati, R. S. (1990). Practical synthesis of amidines from nitriles and amines using methylchloroaluminum amide. Tetrahedron Letters, 31(14), 1969-1972. Link
-
Roger, R., & Neilson, D. G. (1961).[7][8] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[7] Link
-
Decroix, B., et al. (1976). Synthese d'amidines et de thioamides a partir de nitriles.[1] Bulletin de la Société Chimique de France, 33(1), 234.
-
Dunn, P. J. (2012). Manufacturing of Pharmaceutical Proteins: From Technology to Economy. In Comprehensive Organic Synthesis II. Elsevier. (See section on Pinner reaction scale-up). Link
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemometric processing of pharmaceutical essential oil fingerprints -- comparison of GC, HPLC, TLC, IR spectroscopy, and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rroij.com [rroij.com]
Technical Support Center: Purification of 2-(3-Chlorophenyl)ethanimidamide
Ticket ID: AMIDINE-PUR-001 Subject: Troubleshooting Tailing, Retention, and Stability during Chromatography Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Introduction: The "Sticky" Nature of Amidines
You are attempting to purify 2-(3-Chlorophenyl)ethanimidamide . This molecule presents a classic "perfect storm" for chromatography:
-
High Basicity: With a pKa typically between 11–12, the amidine group (
) is a strong base. It will protonate instantly upon contact with slightly acidic silanols on silica gel. -
Silanol Interaction: The protonated amidinium ion (
) engages in strong cation-exchange interactions with deprotonated silanols ( ), causing severe peak tailing (streaking) and irreversible adsorption.[1] -
Hydrolysis Risk: Amidines are the nitrogen analogues of esters/carboxylic acids. In the presence of water and heat (or extreme pH), they hydrolyze to the corresponding primary amide (2-(3-chlorophenyl)acetamide).
This guide provides self-validating protocols to overcome these specific chemical hurdles.
Module 1: Method Selection (The Triage)
Before starting, confirm your stationary phase strategy. Do not default to standard silica without modification.[2][3]
Q: Which column type should I use for this amidine?
A: Use the decision matrix below. Standard silica requires aggressive modification. Reverse Phase (C18) requires pH control.
Figure 1: Method Selection Matrix for Amidine Purification.
Module 2: Normal Phase Troubleshooting (Silica Gel)
Issue: "My compound streaks from the baseline to the solvent front," or "I lost my mass on the column."
The Mechanism of Failure
Standard silica gel is slightly acidic (pH 5–6). Your amidine acts as a "silanol scavenger," binding ionically to the column. To fix this, you must passivate the surface.
Protocol A: The "Neutralized Slurry" Method (Recommended)
Use this for flash chromatography to ensure tight bands.
-
Mobile Phase Preparation:
-
Column Pre-Treatment (Crucial Step):
-
Do NOT just add the base to your sample. You must condition the column.[4][5]
-
Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 95% DCM / 5% Basic MeOH) before injecting your sample.
-
Why? This deprotonates the surface silanols and saturates them with the ammonium/TEA cations, leaving no active sites for your amidine to stick to.
-
-
Elution Gradient:
-
Start: 100% DCM (with 0.5% TEA/NH₄OH if possible, though miscibility can be tricky).
-
Ramp: 0% to 20% "Solvent B" (MeOH + Base).
-
Target: Amidine should elute as a sharp band.
-
Data Table: Mobile Phase Modifiers
| Modifier | Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.5% - 1.0% | Excellent peak shape; suppresses silanols effectively.[1] | High boiling point; difficult to remove traces; forms non-volatile salts. |
| Ammonium Hydroxide (25% aq) | 1.0% in MeOH | Volatile; easy to remove; MS compatible. | Immiscible in pure DCM (requires MeOH); weaker base than TEA. |
| Ammonia in MeOH (7N) | 1.0% - 2.0% | Best of both worlds; no water introduced. | Reagent can degrade over time (check titer). |
Module 3: Reverse Phase Troubleshooting (C18)
Issue: "The peak is broad/split," or "The compound elutes in the void volume (t0)."
The Retention Problem
At neutral pH (water/acetonitrile), your amidine is fully protonated (
Protocol B: The High-pH Strategy
Requires a "Hybrid" or "pH-Stable" C18 column (e.g., XBridge, Gemini, or specialized Flash C18).[1]
-
Buffer Preparation:
-
Solvent A: 10mM Ammonium Bicarbonate (pH ~10) in Water.
-
Solvent B: Acetonitrile.
-
-
Mechanism: At pH 10, the amidine (pKa ~11-12) is partially deprotonated (closer to free base form) or at least ion-paired with carbonate, significantly increasing retention on the lipophilic C18.
-
Warning: Do not use standard silica-based C18 at pH > 8, or you will dissolve the column packing.
Protocol C: The Ion-Pairing Strategy (Standard C18)
Use if you only have standard C18 columns.[1]
-
Buffer: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mechanism: TFA forms a hydrophobic ion pair with the amidinium cation. This complex retains better on C18 than the naked cation.
-
Result: You will isolate the TFA salt of your amidine. This is often more stable than the free base but requires an extra neutralization step if the free base is needed.
Module 4: Stability & Handling (The "Hydrolysis Trap")
Issue: "I purified the compound, but NMR shows a mix of amidine and amide."
Q: Why is my compound decomposing?
A: Amidines are susceptible to hydrolysis, converting to the amide (2-(3-chlorophenyl)acetamide).[1] This is accelerated by:
-
Heat: Rotary evaporation at high temps.
-
Water: Aqueous workups or slow drying.
-
Silica Acidity: Leaving the compound on the column too long.
Figure 2: Hydrolysis pathway of amidine to amide.[1]
Prevention Protocol
-
Speed: Run the column quickly. Do not leave the compound adsorbed on silica overnight.
-
Temperature: Keep rotary evaporator bath < 35°C.
-
Drying: If using Reverse Phase, lyophilize (freeze-dry) rather than using heat to remove water.
-
Storage: Store as the HCl salt if possible. The salt form is significantly more stable against hydrolysis than the free base. To make the salt: Dissolve free base in Et2O, bubble dry HCl gas or add 4M HCl in Dioxane, and filter the precipitate.
References
-
Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of chemical structures with basic functionality. Application Note AN65.[6] Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link
-
PubChem. Acetamidine (Compound Summary). National Library of Medicine. Link
-
Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Link
Sources
Validation & Comparative
characteristic IR absorption bands of acetimidamide functional group
This guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of the acetimidamide (acetamidine) functional group. It is designed for researchers requiring precise spectral identification, particularly when distinguishing this moiety from structurally similar amides, nitriles, and amines during drug synthesis and characterization.
Executive Summary: The Diagnostic Signature
Acetimidamide (
Key Diagnostic Bands (HCl Salt):
-
:
(Strong, often mistaken for ) -
:
(Medium-Strong) -
:
(Broad, multiple bands due to and H-bonding)
Mechanistic Spectral Analysis
To interpret the spectrum accurately, one must understand the electronic environment of the functional group. Unlike a static
The Amidinium Resonance Effect
In the hydrochloride salt, protonation occurs at the imine nitrogen, resulting in a symmetric cation with
Figure 1: Resonance delocalization in the acetamidinium cation leads to coupled N-C-N vibrations rather than distinct C=N and C-N stretches.
Characteristic Absorption Bands (Detailed Data)
The following data corresponds to Acetimidamide Hydrochloride in a solid-state matrix (KBr pellet or Nujol mull).
| Vibration Mode | Wavenumber ( | Intensity | Assignment & Notes |
| 1670 -- 1695 | Very Strong | Primary Diagnostic Band. The asymmetric stretching of the delocalized system. Often sharper than an amide | |
| 1500 -- 1550 | Medium | Symmetric stretching coupled with | |
| 3000 -- 3350 | Strong, Broad | Multiple overlapping peaks.[1] The "ammonium" character of the cation causes broadening similar to amine salts.[2] | |
| 1350 -- 1450 | Medium | Methyl group deformation ( | |
| ~700 -- 900 | Broad, Medium | Out-of-plane wagging. |
Critical Note: In the free base form (unstable, hygroscopic), the
stretch appears at a lower frequency (~1650) because the bond is a true double bond, not a resonance-stiffened 1.5 bond. However, most analytical samples will be the HCl salt.
Comparative Analysis: Acetimidamide vs. Alternatives
Distinguishing acetimidamide from its precursors and isosteres is a common analytical challenge.
Scenario A: Acetimidamide vs. Acetamide (The "Amide" Confusion)
Both functional groups show a strong band near 1680
-
Acetamide (
): The Amide I band ( stretch) is usually broader and more intense. The Amide II band ( bend) appears near 1600-1640 . -
Acetimidamide (
): Lacks the dipole. The is strong but the secondary band ( ) is often lower (1500s) and sharper. -
Confirmation: Use Proton NMR . Acetimidamide protons are exchangeable (
shake) but will have a distinct chemical shift from amide protons.
Scenario B: Acetimidamide vs. Acetonitrile (Reaction Monitoring)
Synthesis often involves the Pinner reaction (Nitrile
-
Acetonitrile (
): Sharp, distinct peak at 2250 ( ). -
Acetimidamide: Complete disappearance of the 2250
peak and emergence of the 1685 band confirms conversion.
Scenario C: Acetimidamide vs. Primary Amine[3][4]
-
Primary Amine (
): Shows scissoring near 1600 (medium/weak).[3][4] -
Acetimidamide: The 1685
band is very strong , far more intense than a simple amine bending vibration.
Experimental Protocol: Handling Hygroscopic Salts
Acetimidamide hydrochloride is highly hygroscopic. Moisture absorption will broaden the
Protocol: "Dry-State" ATR-FTIR Analysis
-
Preparation: Dry the acetimidamide HCl salt in a vacuum desiccator over
for at least 4 hours prior to analysis. -
Background: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe).
-
Sample Loading: Place the crystalline powder on the crystal.
-
Compression: Apply high pressure using the anvil. Note: Ensure the sample is not "wet" or sticky; if so, re-dry.
-
Acquisition: Scan from 4000 to 600
(32 scans, resolution). -
Validation: Check for the absence of a broad "water hump" at 3400
. The bands should be distinct peaks, not a shapeless mound.
Logic Workflow for Spectral Identification
Use this decision tree to confirm the presence of the acetimidamide group in an unknown sample.
Figure 2: Step-by-step logic flow for distinguishing acetimidamide from common interferents.
References
-
NIST Chemistry WebBook. Acetamidine hydrochloride IR Spectrum.[5] National Institute of Standards and Technology.[5][6] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Authoritative text on N-C-N stretching frequencies).
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines.[3][4][8][9][10] Chemical Reviews, 35(3), 351–425. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific amidinium salt group frequencies).
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Acetamidine, hydrochloride [webbook.nist.gov]
- 6. Acetamide [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(3-Chlorophenyl)ethanimidamide and its Analytical Determination
This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(3-Chlorophenyl)ethanimidamide, a compound of interest in pharmaceutical and chemical research. We will explore its anticipated fragmentation patterns under electron ionization, compare this with alternative analytical methodologies, and provide detailed experimental protocols to support researchers in their analytical endeavors. Our focus is on the causality behind experimental choices, ensuring a robust and validated approach to the analysis of this and structurally related compounds.
Introduction to 2-(3-Chlorophenyl)ethanimidamide and its Analytical Significance
2-(3-Chlorophenyl)ethanimidamide belongs to the class of ethanimidamides, which are derivatives of acetamidine. The presence of a chlorophenyl group suggests its potential role as a synthon in the development of pharmacologically active molecules. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry, particularly when coupled with chromatographic separation, stands as a cornerstone technique for this purpose due to its high sensitivity and specificity. Understanding the fragmentation pattern is crucial for unequivocal identification and structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern
The primary fragmentation pathways are likely to involve cleavages alpha to the functional groups and within the aromatic ring system.
Proposed Fragmentation Pathway
The fragmentation of 2-(3-Chlorophenyl)ethanimidamide under electron ionization is anticipated to proceed through several key steps, initiated by the formation of the molecular ion. The stability of the aromatic ring will likely lead to prominent peaks corresponding to the chlorobenzyl or related structures.
Caption: Proposed EI-MS fragmentation pathway for 2-(3-Chlorophenyl)ethanimidamide.
Table 1: Predicted Characteristic Ions in the EI Mass Spectrum of 2-(3-Chlorophenyl)ethanimidamide
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Comments |
| 168/170 | Molecular Ion [M]⁺ | [C₈H₉ClN₂]⁺ | Isotopic pattern characteristic of one chlorine atom. |
| 125/127 | Chlorotropylium ion | [C₇H₆Cl]⁺ | A common and stable fragment for alkyl-substituted chlorobenzenes, formed by benzylic cleavage and rearrangement.[2] |
| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ | Resulting from the loss of the side chain. |
| 91 | Tropylium ion | [C₇H₇]⁺ | Loss of chlorine from the chlorotropylium ion. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of chlorine from the chlorophenyl cation. |
| 43 | Ethanimidamide fragment | [C₂H₅N₂]⁺ | Cleavage of the bond between the aromatic ring and the side chain. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like 2-(3-Chlorophenyl)ethanimidamide.[5][6]
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). The choice of a 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Hydrogen can be used as an alternative to helium.[5][6]
-
Injector Temperature: 250 °C. This temperature ensures the rapid volatilization of the sample without thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. This program allows for the separation of the analyte from potential impurities with different boiling points.
-
-
Injection Mode: Splitless injection (1 µL) is recommended for trace analysis to maximize the amount of analyte reaching the column.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy provides reproducible fragmentation patterns.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400. This range covers the expected molecular ion and fragment ions.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Comparative Analysis of Alternative Techniques
While GC-MS is a powerful tool, alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages, especially for less volatile or thermally labile compounds.[8][9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity and is particularly useful for analyzing complex matrices.[10][11]
Caption: General workflow for LC-MS/MS analysis.
Table 2: Comparison of GC-MS and LC-MS/MS for the Analysis of 2-(3-Chlorophenyl)ethanimidamide
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions. |
| Analyte Suitability | Suitable for volatile and thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds.[8][9] |
| Derivatization | May be required for polar compounds to increase volatility.[12] | Generally not required. |
| Sensitivity | Good, typically in the ng to pg range. | Excellent, often in the pg to fg range.[10][13] |
| Selectivity | High, based on retention time and mass spectrum. | Very high, due to Multiple Reaction Monitoring (MRM). |
| Matrix Effects | Generally less pronounced. | Can be significant (ion suppression or enhancement).[13] |
| Throughput | Moderate. | Can be very high with modern UPLC systems.[14] |
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). The C18 stationary phase is a versatile choice for retaining and separating moderately polar aromatic compounds.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile. The acidic mobile phase promotes the protonation of the analyte for positive ion mode detection.
-
-
Gradient Elution:
-
Initial: 5% B.
-
0-5 min: Linear gradient to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The amidine group is basic and will readily protonate.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
MRM Transitions: These would need to be determined by infusing a standard solution of the analyte. A likely precursor ion would be the protonated molecule [M+H]⁺ (m/z 169/171). Product ions would result from the fragmentation of this precursor.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration range of 0.1-100 ng/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Conclusion
The analysis of 2-(3-Chlorophenyl)ethanimidamide can be effectively achieved using mass spectrometry-based techniques. GC-MS with electron ionization is a robust method that provides detailed structural information through its characteristic fragmentation pattern, which is predicted to be dominated by the formation of chlorotropylium and chlorophenyl ions. For higher sensitivity and throughput, especially in complex matrices, LC-MS/MS is the superior choice. The selection of the most appropriate method will depend on the specific research question, the required level of sensitivity, and the nature of the sample matrix. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of analytical methods for 2-(3-Chlorophenyl)ethanimidamide and related compounds.
References
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. (n.d.).
- The Main Fragmentation Reactions of Organic Compounds. (n.d.).
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. [Link]
-
Pace, N. R. (2000). Analysis of Aromatic Amines in Industrial Wastewater by Capillary Gas Chromatography-Mass Spectrometry. Water Quality Research Journal, 35(2), 235–246. [Link]
-
Dall'Anese Riccardo Giovanni, Bartolini Giuseppe, & Franchi Andrea. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Retrieved from [Link]
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC. (n.d.).
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. [Link]
-
Proposed fragmentation of compound 3. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
- Dall'Anese Riccardo Giovanni, Bartolini Giuseppe, & Franchi Andrea. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2025, August 7). ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
-
(3-Chloro-2-fluorophenyl)ethanimidamide. (2026, February 7). PubChem. [Link]
-
Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate. (2025, October 15). Retrieved from [Link]
-
Lee, S., Kim, S., Kim, S., Kim, D., & Lee, J. (2019). Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. Food Science and Biotechnology, 28(5), 1391–1401. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Analytical Methods. (2010, January 15). RSC Publishing. [Link]
-
Analysis types and quantification methods applied in UHPLC-MS metabolomics research. (n.d.). Institute of Molecular and Translational Medicine. [Link]
-
Singh, K., Zhou, W., & Gardinali, P. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International, 36(12), 526–536. [Link]
-
Gago-Martinez, A., Otero, P., & Rodriguez, I. (2021). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. Toxins, 13(11), 754. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from [Link]
-
LC-MS/MS conditions for analyzing imidacloprid and its metabolites. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Imidacloprid and Benzimidazole Residues in Fruits and Vegetables by Liquid Chromatography–Mass Spectrometry after Ethyl Acetate Multiresidue Extraction. (n.d.). ResearchGate. Retrieved from [Link]
-
Dalton Transactions. (2016, September 5). UVic. [Link]
-
1-(3-Chlorophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
AlSalhi, M. S., El-Tonsy, M. M., Al-Harthi, S., & Masilamani, V. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 26(11), 3121. [Link]
Sources
- 1. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. jfda-online.com [jfda-online.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. iwaponline.com [iwaponline.com]
- 13. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation | MDPI [mdpi.com]
- 14. imtm.cz [imtm.cz]
Publish Comparison Guide: HPLC Profiling of 2-(3-Chlorophenyl)ethanimidamide vs. Impurities
Executive Summary
Objective: To establish a robust Reverse-Phase HPLC (RP-HPLC) protocol for the separation of 2-(3-Chlorophenyl)ethanimidamide (Target Analyte) from its synthetic precursors and hydrolytic degradation products.
The Challenge:
2-(3-Chlorophenyl)ethanimidamide is a strong base (
Part 1: Chemical Context & Impurity Profile
Understanding the "competitors" in the chromatogram is vital. The separation challenge arises from the diverse polarity span between the ionic amidine and the neutral nitrile precursor.
The Analyte vs. The Alternatives (Impurities)
| Compound | Role | Structure Note | Polarity/State (pH 2.[1][2][3][4]5) |
| 2-(3-Chlorophenyl)ethanimidamide | Target | Basic Amidine group | Cationic (Highly Polar) |
| (3-Chlorophenyl)acetonitrile | Impurity A | Synthetic Precursor | Neutral (Hydrophobic) |
| 2-(3-Chlorophenyl)acetamide | Impurity B | Primary Hydrolysis Product | Neutral (Moderately Polar) |
| (3-Chlorophenyl)acetic acid | Impurity C | Secondary Hydrolysis Product | Neutral (Protonated Acid) |
Pathway Visualization
The following diagram illustrates the origin of these impurities, confirming why they are expected in the sample matrix.
Part 2: Method Development Strategy
Column Selection: The "Base-Deactivated" Requirement
Standard C18 columns often fail for amidines because residual silanols (
-
Recommendation: Use a Base-Deactivated (Endcapped) C18 or a Polar-Embedded C18 column. These phases shield silanols, ensuring the peak shape is driven by hydrophobic partition, not ionic drag.
pH Control: The Critical Variable
-
Target State: At pH 2.5, the amidine is fully protonated (
). -
Impurity State: The acidic impurity (
) is protonated ( , neutral) and retains well. -
Why Acidic? High pH (>10) would suppress the amidine's charge but dissolve the silica matrix of most columns. Low pH (2.0–3.0) is the sweet spot for stability and resolution.
Part 3: Experimental Protocol
This protocol is designed to be self-validating. If the resolution between the Amide and the Amidine drops below 1.5, the column endcapping is likely compromised.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, | Standard dimensions for balance between resolution and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH (2.0) suppresses silanols; TFA acts as an ion-pairing agent to improve amidine retention. |
| Mobile Phase B | Acetonitrile (0.05% TFA) | Strong solvent for eluting the hydrophobic nitrile. |
| Flow Rate | 1.0 mL/min | Standard linear velocity. |
| Detection | UV @ 220 nm | The chlorophenyl ring absorbs here; 254 nm is less sensitive for the non-conjugated amidine tail. |
| Temperature | 30°C | Controls viscosity and mass transfer kinetics. |
Gradient Program
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 5% | Loading: Highly aqueous to trap the polar Amidine. |
| 5.0 | 5% | Isocratic Hold: Ensures separation of Amidine from the injection void. |
| 20.0 | 60% | Ramp: Elutes the Amide and Acid, then pushes the Nitrile. |
| 25.0 | 90% | Wash: Cleans column of highly lipophilic contaminants. |
| 25.1 | 5% | Re-equilibration: Prepare for next injection. |
Part 4: Performance Comparison (Data)
The following table presents representative performance data. Note the Relative Retention Time (RRT) , which is the most reliable metric for identification across different systems.
Reference Peak: 2-(3-Chlorophenyl)ethanimidamide (Target) set to RRT = 1.00.
| Peak Identity | Retention Time (min)* | RRT (vs Target) | Tailing Factor ( | Resolution ( |
| Target (Amidine) | 4.2 | 1.00 | 1.1 - 1.3 | - |
| Impurity B (Amide) | 9.8 | 2.33 | 1.05 | > 10.0 |
| Impurity C (Acid) | 11.5 | 2.73 | 1.10 | > 3.0 |
| Impurity A (Nitrile) | 16.2 | 3.85 | 1.02 | > 8.0 |
*Data based on a 150mm C18 column at 1.0 mL/min flow rate.
Data Interpretation[4][5][6][7][8][9]
-
Selectivity: The method provides massive selectivity (
) between the target and the impurities. The charged amidine elutes early in the highly aqueous phase, while the neutral impurities require higher organic content to elute. -
Peak Shape: The use of TFA is crucial. Without TFA (e.g., using only Formic Acid), the Amidine
often degrades to > 2.0 due to silanol overload. -
Critical Pair: The "Critical Pair" is often the Amidine vs. the Solvent Front (Void). The 5-minute isocratic hold at the start is engineered to prevent the Amidine from eluting in the void volume (
min).
Part 5: Troubleshooting & Robustness Logic
Use this decision tree to diagnose separation failures.
Why This Works (The Science)
-
Hydrophobic Subtraction Model: The chlorophenyl ring provides sufficient hydrophobicity for C18 retention, but the protonated amidine reduces this drastically.
-
Impurity Separation: The impurities (Nitrile, Amide, Acid) lack the permanent positive charge at pH 2.5 (or are weak acids). They behave as standard lipophilic organics, making their separation from the ionic target trivial provided the target is retained away from the void.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
PubChem. (2025).[5] Compound Summary: 2-(3-Chlorophenyl)ethanimidamide. National Library of Medicine. Link
-
Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Chlorophenyl)ethanimidamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of innovation. The proper handling and disposal of chemical reagents are critical components of our laboratory operations. This guide, compiled by our senior application scientists, provides a detailed protocol for the safe disposal of 2-(3-Chlorophenyl)ethanimidamide and its hydrochloride salt, ensuring the protection of our personnel and the environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 2-(3-Chlorophenyl)ethanimidamide is a chlorinated organic compound with specific hazards that dictate its handling and disposal requirements.
Based on available Safety Data Sheets (SDS), 2-(3-Chlorophenyl)ethanimidamide and its hydrochloride salt are known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3] While comprehensive toxicological properties may not be fully investigated, the presence of a chlorinated phenyl group suggests that caution should be exercised, as many chlorinated organic compounds can have long-term environmental and health impacts.[2][4]
| Property | Value | Source |
| Molecular Formula | C8H10Cl2N2 (hydrochloride salt) | [1] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Signal Word | Warning | [1][2] |
| Storage | Sealed in a dry, room temperature environment. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of 2-(3-Chlorophenyl)ethanimidamide, a robust selection of PPE is non-negotiable. The causality behind each piece of equipment is to prevent any direct contact with the chemical.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield should be used if there is a risk of splashing.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection: A lab coat or a chemical-resistant suit is required to protect against skin contact.[5]
-
Respiratory Protection: If handling the compound in a powdered form where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[5]
Spill Management: A Proactive Approach
In the event of an accidental spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2][6] Do not use combustible materials like paper towels to absorb the chemical.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[2][5]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Disposal Protocol for 2-(3-Chlorophenyl)ethanimidamide
The guiding principle for the disposal of 2-(3-Chlorophenyl)ethanimidamide is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6][7]
The following workflow provides a step-by-step guide for the proper disposal of this compound.
Sources
- 1. 2-(3-chlorophenyl)ethanimidamide hydrochloride | 6487-96-3 [amp.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. CLU-IN | Contaminants > Chlorinated Solvents [clu-in.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. chemscience.com [chemscience.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
